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  • Product: N'-Benzoyl-N,N-diethylurea
  • CAS: 58328-35-1

Core Science & Biosynthesis

Foundational

N'-Benzoyl-N,N-diethylurea: Comprehensive Structural, Thermochemical, and Pharmacological Profiling

Executive Summary N'-Benzoyl-N,N-diethylurea is an asymmetric urea derivative characterized by a central urea scaffold flanked by a highly conjugated benzoyl group and a sterically bulky diethylamine moiety. This unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Benzoyl-N,N-diethylurea is an asymmetric urea derivative characterized by a central urea scaffold flanked by a highly conjugated benzoyl group and a sterically bulky diethylamine moiety. This unique structural dichotomy imparts distinct physicochemical properties, making it a highly versatile intermediate in pharmaceutical chemistry and a compound of significant interest in oncological and antimicrobial research 1. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its thermochemical stability, synthetic causality, and analytical validation, moving beyond basic descriptors to deliver actionable, field-proven insights for drug development professionals.

Chemical Identity & Structural Analysis

The molecule's architecture dictates its behavior in both synthetic matrices and biological systems. The electron-withdrawing nature of the benzoyl group increases the acidity of the adjacent urea N-H, while the diethyl groups increase the overall lipophilicity of the molecule, enhancing cellular permeability.

Table 1: Chemical Identity and Descriptors

PropertyValue
IUPAC Name N-(diethylcarbamoyl)benzamide
CAS Number 58328-35-1 2
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Exact Mass 220.1212 g/mol 2
SMILES CCN(CC)C(=O)NC(=O)C1=CC=CC=C1
Topological Polar Surface Area (TPSA) 49.41 Ų [[3]]()
LogP (Predicted) 2.27 3

Physical and Thermochemical Properties

Understanding the thermodynamic stability of N'-Benzoyl-N,N-diethylurea is critical for formulation, storage, and predicting its behavior under physiological conditions. Thermochemical profiling of N-benzoyl-N',N'-dialkylureas has been rigorously established using static bomb combustion calorimetry and high-temperature Calvet microcalorimetry [[4]](). The stability of the compound is highly dependent on the delocalization of π electrons across the conjugated system, which mitigates the inherent reactivity of the urea core.

Table 2: Physical and Thermodynamic Properties

PropertyValue / Description
Appearance White crystalline solid
Melting Point 80 - 85 °C 1
Odor Faint amide characteristic
Stability Stable under neutral pH; sensitive to extreme pH and moisture 1
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol, dichloromethane)

Synthesis Workflow & Mechanistic Causality

The synthesis of N'-Benzoyl-N,N-diethylurea is typically achieved through the nucleophilic acyl substitution of diethylurea with benzoyl chloride 1. The protocol below details the acylation route, chosen for its high yield and scalability. Every step is designed with strict chemical causality to prevent side reactions.

Step-by-Step Methodology: Acylation of Diethylurea

  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of N,N-diethylurea in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly necessary because benzoyl chloride rapidly hydrolyzes in the presence of moisture to form benzoic acid, severely depressing the yield and complicating purification.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and cool the mixture to 0°C in an ice bath.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diethylurea nitrogen, which would otherwise render it non-nucleophilic and halt the reaction. Cooling to 0°C controls the exothermic nature of the acylation.

  • Acylation: Dropwise addition of 1.1 equivalents of benzoyl chloride over 30 minutes.

    • Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive electrophile, favoring the formation of the mono-acylated product and preventing localized thermal spikes.

  • Propagation and Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality: The mild base neutralizes any residual benzoyl chloride and residual HCl without hydrolyzing the newly formed benzoyl urea bond. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure white crystals of N'-Benzoyl-N,N-diethylurea.

Synthesis DU N,N-Diethylurea (Nucleophile) Intermediate Tetrahedral Intermediate DU->Intermediate Nucleophilic Attack BC Benzoyl Chloride (Electrophile) BC->Intermediate TEA Triethylamine (TEA) (Proton Scavenger) TEA->Intermediate Deprotonation Product N'-Benzoyl-N,N-diethylurea (Target Compound) Intermediate->Product Elimination of Cl- Byproduct TEA-HCl Salt (Byproduct) Intermediate->Byproduct

Fig 1. Mechanistic pathway for the synthesis of N'-Benzoyl-N,N-diethylurea.

Biological Activities and Pharmacological Potential

N'-Benzoyl-N,N-diethylurea has garnered attention in medicinal chemistry due to its structural resemblance to known pharmacophores and its favorable LogP (2.27), which sits comfortably within Lipinski's Rule of Five for oral bioavailability.

  • Anticancer Activity: The compound exhibits cytotoxic effects against specific cancer cell lines, notably breast cancer models 5. The mechanism of action is hypothesized to involve the induction of apoptosis and the disruption of cellular proliferation pathways. The lipophilic diethyl group enhances cellular permeability, while the benzoyl urea core interacts with intracellular targets via hydrogen bonding.

  • Antimicrobial Development: Urea derivatives are well-documented for their antimicrobial properties. N'-Benzoyl-N,N-diethylurea is investigated for its ability to inhibit microbial enzymes, leading to the disruption of essential metabolic processes in pathogens 5.

MOA Compound N'-Benzoyl-N,N-diethylurea Uptake Cellular Internalization (Lipid Bilayer Permeation) Compound->Uptake Target Intracellular Target Binding (Enzyme/Receptor Inhibition) Uptake->Target Apoptosis Apoptotic Pathway Activation (Caspase Cascade) Target->Apoptosis Death Cancer Cell Death Apoptosis->Death

Fig 2. Proposed mechanism of action for the anticancer activity of the compound.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized compound, a self-validating analytical protocol must be employed. This protocol relies on orthogonal techniques to cross-verify structural identity and purity, ensuring that unreacted starting materials are conclusively identified and quantified.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Validation of successful acylation is confirmed by the presence of two distinct carbonyl (C=O) stretching bands. The benzamide carbonyl typically appears around 1650-1680 cm⁻¹, while the urea carbonyl appears near 1630-1650 cm⁻¹. The secondary amine N-H stretch will be visible as a sharp, distinct peak around 3300-3400 cm⁻¹. The absence of a broad primary amine double-peak confirms complete conversion.

  • Nuclear Magnetic Resonance (1H-NMR): In CDCl3, the structure is definitively confirmed by:

    • A multiplet at δ 7.4 - 7.9 ppm integrating for 5 protons, corresponding to the aromatic benzoyl ring.

    • A broad singlet around δ 8.5 ppm for the N-H proton (which will disappear upon D2O exchange).

    • A quartet at δ 3.4 ppm integrating for 4 protons (the methylene groups of the diethyl moiety).

    • A triplet at δ 1.2 ppm integrating for 6 protons (the methyl groups of the diethyl moiety).

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a distinct molecular ion peak [M+H]+ at m/z 221.1, precisely matching the exact mass of 220.1212 g/mol 2.

References

  • LookChem. "N'-benzoyl-N,N-diethylurea". Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. "Thermochemical study of two N-benzoyl-N',N'-dialkylureas." The Journal of Chemical Thermodynamics (2000). Available via ResearchGate: [Link]

Sources

Exploratory

Thermodynamic Stability and Thermochemical Profiling of N'-Benzoyl-N,N-diethylurea at Room Temperature: A Technical Whitepaper

Executive Summary N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1), a prominent member of the benzoylurea subclass, is increasingly utilized in medicinal chemistry for its potential anticancer cytotoxicity and antimicrobial p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1), a prominent member of the benzoylurea subclass, is increasingly utilized in medicinal chemistry for its potential anticancer cytotoxicity and antimicrobial properties[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound at room temperature (298.15 K) is a critical prerequisite. This whitepaper synthesizes the thermochemical profiling, standard molar enthalpies, and hydrolytic degradation kinetics of N'-Benzoyl-N,N-diethylurea (HBETU), providing actionable protocols and mechanistic insights for its handling and formulation.

Structural Context and Physicochemical Profile

The thermodynamic behavior of N'-Benzoyl-N,N-diethylurea is fundamentally dictated by its molecular architecture. The compound features a central urea scaffold substituted with a highly electron-withdrawing benzoyl group on one nitrogen and two ethyl groups on the adjacent nitrogen[1].

The conjugation between the benzoyl aromatic ring and the adjacent carbonyl group provides significant resonance stabilization to the crystal lattice. This structural feature underpins the compound's baseline thermodynamic stability at standard room temperature (298.15 K). However, this same electron-withdrawing effect increases the electrophilicity of the carbonyl carbons, rendering the molecule susceptible to nucleophilic attack under specific environmental conditions[1].

Table 1: Physicochemical Properties of N'-Benzoyl-N,N-diethylurea

ParameterValue / Description
Systematic Name N'-Benzoyl-N,N-diethylurea
CAS Registry Number 58328-35-1
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Topological Polar Surface Area (TPSA) 49.41 Ų[2]
LogP 2.269[2]
Physical State (at 298.15 K) Crystalline Solid
Baseline Stability Stable at neutral pH; sensitive to moisture and strong acids/bases[1]

Thermochemical Profiling at 298.15 K

To quantitatively assess the thermodynamic stability of HBETU, researchers rely on the determination of the standard molar enthalpy of formation ( Δf​Hm∘​ ) in both the crystalline and gaseous phases. According to foundational thermochemical studies on N-benzoyl-N',N'-dialkylureas, these values are derived indirectly using Hess's Law by measuring the standard molar enthalpy of combustion ( Δc​H∘ ) and the standard molar enthalpy of sublimation ( Δsub​H∘ )[3].

The energy required to disrupt the crystal lattice (sublimation) combined with the energy released during complete oxidation (combustion) provides a comprehensive map of the molecule's internal energy and structural strain at 298.15 K.

G A N'-Benzoyl-N,N-diethylurea (Solid State, 298.15 K) B Static Bomb Calorimetry (Combustion in O2) A->B Excess O2 C Calvet Microcalorimetry (Sublimation under Vacuum) A->C Heat absorption D Δc H°(cr) Standard Enthalpy of Combustion B->D E Δsub H° Standard Enthalpy of Sublimation C->E F Δf H°(cr) Enthalpy of Formation (Crystal) D->F Hess's Law G Δf H°(g) Enthalpy of Formation (Gas) E->G Add to Δf H°(cr) F->G

Workflow for determining the standard molar enthalpies of formation in crystalline and gaseous states.

Experimental Methodologies for Thermodynamic Validation

As a Senior Application Scientist, establishing a self-validating system for thermodynamic measurement is paramount. The following protocols detail the exact methodologies required to extract the thermochemical data for HBETU, including the causality behind the instrumental choices[3].

Protocol 1: Static Bomb Combustion Calorimetry

Purpose : To determine the standard molar enthalpy of combustion ( Δc​H∘ ) at 298.15 K.

  • Causality for Instrument Selection : Static bomb calorimetry is explicitly chosen over rotating bomb calorimetry because HBETU ( C12​H16​N2​O2​ ) lacks halogens or sulfur. Its complete combustion yields only CO2​ , H2​O , and N2​ . These products do not form complex, corrosive aqueous mixtures that would necessitate the continuous internal agitation and complex titration corrections provided by a rotating bomb.

Step-by-Step Workflow :

  • Sample Preparation : Press approximately 0.5 g of high-purity (>99.9%) crystalline HBETU into a dense pellet. Reasoning: Pelletizing ensures a uniform burn rate and prevents the sample from scattering during ignition, which would result in incomplete combustion.

  • Assembly : Place the pellet into a platinum crucible inside the bomb. Attach a platinum ignition wire in contact with a standardized cotton thread fuse.

  • Purging and Pressurization : Purge the bomb with high-purity oxygen to displace atmospheric nitrogen, preventing the exothermic formation of trace nitric acid. Pressurize the bomb to 3.04 MPa (30 atm) with O2​ .

  • Thermal Equilibration : Submerge the bomb in the isoperibol calorimeter's water jacket. Monitor the system until thermal equilibrium (baseline drift) is achieved at exactly 298.15 K.

  • Ignition and Integration : Discharge the electrical ignition. Record the subsequent temperature rise ( ΔT ) using a high-resolution quartz thermometer.

  • Validation : Post-combustion, vent the gases through a CO2​ absorption tube to quantify carbon recovery, ensuring the combustion was 100% complete.

Protocol 2: Calvet Microcalorimetry (Sublimation)

Purpose : To determine the standard molar enthalpy of sublimation ( Δsub​H∘ ) at 298.15 K.

  • Causality for Instrument Selection : Benzoylureas exhibit exceptionally low vapor pressures at room temperature. Traditional ebulliometry or transpiration methods would require dangerous extrapolation from high temperatures, risking the thermal degradation of the sensitive urea linkage. The Calvet drop microcalorimeter directly quantifies the micro-watt heat flow of the solid-to-gas phase transition under high vacuum.

Step-by-Step Workflow :

  • Calibration : Calibrate the microcalorimeter using the drop method with a synthetic sapphire standard ( α−Al2​O3​ ) to establish the precise calorimetric constant.

  • Sample Loading : Weigh 3–5 mg of crystalline HBETU into a thin-walled glass capillary.

  • Vacuum Application : Evacuate the drop cell to a pressure of <10−4 Pa. Reasoning: High vacuum lowers the sublimation temperature threshold, allowing the phase transition to occur rapidly without thermal decomposition.

  • Execution : Drop the sample into the thermal zone maintained at 298.15 K.

  • Data Acquisition : Integrate the resulting endothermic heat flow curve over time until the baseline is fully restored, yielding the total enthalpy of sublimation.

Room Temperature Stability and Degradation Kinetics

While N'-Benzoyl-N,N-diethylurea is thermodynamically stable in its dry, crystalline form at 298.15 K, its stability profile shifts dramatically in solution. The compound is highly sensitive to moisture when exposed to strong acids or bases[1].

The degradation mechanism is driven by the electrophilicity of the two carbonyl carbons. Under extreme pH conditions, hydroxide ions (in basic conditions) or water molecules (in acid-catalyzed conditions) act as nucleophiles. This leads to the cleavage of either the benzamide bond (yielding benzoic acid and diethylurea) or the urea linkage (yielding benzamide, diethylamine, and CO2​ )[1].

Stability S1 HBETU at 298.15 K (Neutral pH, Dry) S2 Thermodynamically Stable (No Spontaneous Degradation) S1->S2 Standard Storage D1 Aqueous Environment (Extreme pH) S1->D1 Moisture + pH shift D2 Hydrolysis of Benzamide Bond D1->D2 D3 Hydrolysis of Urea Linkage D1->D3 P1 Benzoic Acid + Diethylurea D2->P1 P2 Benzamide + Diethylamine + CO2 D3->P2

Logic tree illustrating the thermodynamic stability and primary hydrolytic degradation pathways of HBETU.

Implications for Drug Development and Formulation

For formulation scientists, the thermodynamic and stability profile of N'-Benzoyl-N,N-diethylurea dictates strict handling parameters:

  • Excipient Compatibility : Because the compound is susceptible to hydrolysis at non-neutral pH[1], formulations must avoid highly acidic or basic excipients. Buffering agents that maintain a microenvironmental pH of ~7.0 are mandatory for liquid or suspension formulations.

  • Storage Conditions : The solid-state stability at 298.15 K confirms that cold-chain storage is not strictly necessary for the pure API (Active Pharmaceutical Ingredient), provided it is protected from ambient humidity using desiccant-integrated packaging.

  • Milling and Processing : The standard enthalpy of sublimation indicates the lattice energy barrier. High-shear milling processes that generate localized heat must be controlled to prevent partial amorphization or localized melting, which would exponentially increase the compound's hygroscopicity and subsequent degradation risk.

References

  • EvitaChem. "Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1". EvitaChem Product Database.
  • Ribeiro da Silva, M. D. M. C., Silva, L. C. M., & Hoyer, E. "Thermochemical study of two N-benzoyl-N',N'-dialkylureas". The Journal of Chemical Thermodynamics (via ResearchGate).
  • LookChem. "N'-benzoyl-N,N-diethylurea". LookChem Chemical Database.

Sources

Foundational

Comprehensive Physicochemical Profiling of N'-Benzoyl-N,N-diethylurea: Molecular Weight and Partition Coefficient Dynamics

N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a structurally unique organic compound belonging to the class of urea derivatives. Characterized by a benzoyl group attached to a diethylurea moiety, this compound has garn...

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Author: BenchChem Technical Support Team. Date: April 2026

N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a structurally unique organic compound belonging to the class of urea derivatives. Characterized by a benzoyl group attached to a diethylurea moiety, this compound has garnered significant attention in medicinal chemistry for its potential therapeutic applications, particularly in anticancer and antimicrobial research[1]. For drug development professionals, understanding the fundamental physicochemical properties of a lead compound—specifically its molecular weight and partition coefficient (LogP)—is critical for predicting pharmacokinetics, membrane permeability, and overall bioavailability.

This technical guide provides an in-depth analysis of the molecular weight and partition coefficient of N'-Benzoyl-N,N-diethylurea, detailing the causality behind experimental choices and providing self-validating protocols for physicochemical characterization.

Structural and Molecular Weight Analysis

The molecular structure of N'-Benzoyl-N,N-diethylurea (Chemical Formula: C12​H16​N2​O2​ ) directly dictates its physical and chemical behavior. The presence of the diethyl groups adds steric bulk and lipophilicity, while the urea core and benzoyl carbonyls provide hydrogen bonding capabilities (both donors and acceptors).

The exact molecular weight of the compound is 220.27 g/mol [2]. In the context of drug discovery, a molecular weight of 220.27 g/mol falls well within the optimal range defined by Lipinski's Rule of Five (MW < 500 Da), suggesting favorable conditions for oral bioavailability and cellular diffusion.

Quantitative Data Summary
PropertyValueClinical / Analytical Significance
Chemical Formula C12​H16​N2​O2​ Defines elemental composition and isotopic distribution.
Molecular Weight 220.27 g/mol [2]Optimal for oral absorption; easily detectable via MS.
Exact Mass 220.121178 Da[2]Critical for high-resolution mass spectrometry (HRMS) calibration.
Topological Polar Surface Area (TPSA) 49.41 Ų[3]Indicates good blood-brain barrier (BBB) penetration potential.
LogP (Partition Coefficient) ~2.27[3]Balances aqueous solubility and lipid membrane permeability.

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic solvent (typically 1-octanol) versus a hydrophilic solvent (water). For N'-Benzoyl-N,N-diethylurea, the LogP is approximately 2.27 [3].

Causality of Lipophilicity

A LogP of 2.27 indicates that the compound is moderately lipophilic. It is lipophilic enough to partition into and cross lipid bilayer membranes of target cells (such as breast cancer cell lines where it shows cytotoxic effects[1]), yet hydrophilic enough to maintain adequate solubility in aqueous physiological environments (like blood plasma). If the LogP were significantly higher (e.g., > 5), the compound would suffer from poor aqueous solubility and high plasma protein binding, severely limiting its free fraction and therapeutic efficacy.

Experimental Methodologies

To ensure scientific integrity, the determination of molecular weight and LogP must be conducted using rigorous, self-validating protocols.

Protocol A: LC-MS for Molecular Weight Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for verifying the exact mass and purity of synthesized N'-Benzoyl-N,N-diethylurea.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of N'-Benzoyl-N,N-diethylurea in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column. Use a gradient elution (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) starting at 5% B and ramping to 95% B over 10 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The urea and benzoyl carbonyl oxygens readily accept protons.

  • Detection & Validation: Monitor for the protonated precursor ion [M+H]+ at m/z 221.12. The presence of this peak, coupled with a single sharp chromatographic peak, validates both the molecular weight (220.27 g/mol ) and the purity of the sample.

Protocol B: Shake-Flask Method for LogP Determination

The shake-flask method remains the most reliable physical technique for determining the octanol-water partition coefficient.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate 1-octanol and distilled water with each other by stirring equal volumes of the two solvents for 24 hours at 25°C. Allow the phases to separate completely.

  • Sample Equilibration: Dissolve a known concentration of N'-Benzoyl-N,N-diethylurea in the pre-saturated 1-octanol phase.

  • Partitioning: Add an equal volume of pre-saturated water to the octanol solution in a glass centrifuge tube. Shake vigorously on a mechanical shaker for 60 minutes at a constant temperature of 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (measuring absorbance at the compound's λmax​ ) or HPLC.

  • Calculation: Calculate LogP using the formula: LogP=log10​[Concentration]water​[Concentration]octanol​​ . A result near 2.27 validates the theoretical lipophilicity.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis, physicochemical profiling, and the resulting data parameters critical for downstream pharmaceutical development.

G N1 N'-Benzoyl-N,N-diethylurea Synthesis & Purification N2 Physicochemical Profiling N1->N2 N3 Molecular Weight Verification (LC-MS / HRMS) N2->N3 N4 Lipophilicity Assessment (LogP Shake-Flask) N2->N4 N5 Data Synthesis: MW = 220.27 g/mol LogP = 2.27 N3->N5 N4->N5 N6 Pharmacokinetic Modeling & Drug Formulation N5->N6

Fig 1: Analytical workflow for the physicochemical profiling of N'-Benzoyl-N,N-diethylurea.

References

  • LookChem. "N'-benzoyl-N,N-diethylurea". Available at: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Screening of N'-Benzoyl-N,N-diethylurea

Foreword: A Strategic Approach to Early-Stage Safety Assessment In the landscape of drug discovery and chemical safety, the early identification of potential toxicity is paramount. N'-Benzoyl-N,N-diethylurea (BDU), a ure...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Strategic Approach to Early-Stage Safety Assessment

In the landscape of drug discovery and chemical safety, the early identification of potential toxicity is paramount. N'-Benzoyl-N,N-diethylurea (BDU), a urea derivative, has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.[1] However, before any compound can advance through the development pipeline, a rigorous evaluation of its safety profile is essential. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro toxicity screening of BDU. As your Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the strategic rationale behind a multi-tiered screening cascade. We will explore how to build a self-validating system of assays that delivers robust, interpretable data, adhering to the highest standards of scientific integrity as outlined in guidance documents such as the OECD's Good In Vitro Method Practices (GIVIMP).[2]

Section 1: Compound Profile: N'-Benzoyl-N,N-diethylurea (BDU)

A thorough understanding of the test article is the foundation of any toxicology study.

  • Structure: BDU is an organic compound featuring a benzoyl group attached to a diethylurea moiety.[1]

  • Molecular Formula: C₁₂H₁₆N₂O₂[3]

  • Molecular Weight: 220.27 g/mol [3]

  • Known Biological Activity: Urea derivatives are a well-studied class of compounds with diverse biological activities.[1] Preliminary research suggests BDU may possess cytotoxic effects against certain cancer cell lines and potential antimicrobial properties, making it a compound of interest for further development.[1]

  • Rationale for Screening: Given its intended biological activity (cytotoxicity towards cancer cells), it is critical to determine its broader cytotoxic potential against non-cancerous cell lines and to investigate its potential for genotoxicity. This initial screening helps to establish a therapeutic window and identify any safety red flags early in the development process.

Identifier Value Source
CAS Number 58328-35-1[3]
Molecular Formula C₁₂H₁₆N₂O₂[3]
Molecular Weight 220.27 g/mol [3]
LogP 2.269[3]

Section 2: A Tiered Strategy for In Vitro Toxicity Assessment

A logical, tiered approach is the most efficient method for preliminary toxicity screening. It begins with broad assessments of general cell health and progresses to more specific, mechanistic endpoints only if warranted. This strategy conserves resources and provides a clear decision-making framework. The overall workflow is designed to first ask "Is the compound cytotoxic?" and if so, "Does it damage DNA?".

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Genotoxicity MTT MTT Assay (Mitochondrial Activity) Analysis1 Data Analysis Calculate IC50 Values MTT->Analysis1 NRU Neutral Red Uptake Assay (Lysosomal Integrity) NRU->Analysis1 Comet Comet Assay (DNA Strand Breaks) Analysis2 Final Data Synthesis & Risk Assessment Comet->Analysis2 Ames Ames Test (Mutagenicity) Ames->Analysis2 Compound Test Compound (N'-Benzoyl-N,N-diethylurea) Compound->MTT Compound->NRU Decision Is Compound Cytotoxic? Analysis1->Decision Decision->Comet Yes Decision->Ames Yes End_LowTox Conclusion: Low Cytotoxicity Decision->End_LowTox No G cluster_0 Genotoxicity Endpoints DNA_Breaks DNA Strand Breaks (Primary DNA Damage) Comet Comet Assay DNA_Breaks->Comet Mutations Gene Mutations (Permanent DNA Alteration) Ames Ames Test Mutations->Ames Decision Positive Cytotoxicity Result (IC50 < 100 µM) Decision->DNA_Breaks Decision->Mutations

Caption: Logic for proceeding to genotoxicity testing.
Comet Assay: Detecting DNA Strand Breaks

Expertise & Causality: The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA damage, including single and double-strand breaks, in individual eukaryotic cells. [4][5]The principle is straightforward: cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. [6]Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage. [4]This assay is a powerful tool for detecting primary DNA lesions. [7] Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment:

    • Expose cells (e.g., human peripheral blood mononuclear cells or another suitable cell line) to BDU at several non-lethal concentrations (typically below the IC50 value) for a short period (e.g., 2-4 hours).

    • Include a vehicle control and a known genotoxic positive control (e.g., hydrogen peroxide).

  • Slide Preparation:

    • Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Allow the agarose to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) overnight. This removes cell membranes and histones, leaving behind the DNA as a "nucleoid." [6]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13). This unwinds the DNA. [8] * Apply an electric field (e.g., 25V for 20-30 minutes).

  • Staining and Visualization:

    • Neutralize, dehydrate, and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope and analyze them with specialized imaging software to quantify parameters like % Tail DNA and Tail Moment.

Ames Test: Detecting Mutagenicity

Expertise & Causality: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [9]It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and cannot grow on a histidine-free medium. [10]The test measures the ability of a compound to cause a back-mutation (reversion) that restores the gene's function, allowing the bacteria to grow into visible colonies. [10] Trustworthiness through Metabolic Activation: A critical feature of this assay is the inclusion of a condition with a liver S9 fraction. The S9 fraction contains mammalian metabolic enzymes that can convert a non-mutagenic compound (a pro-mutagen) into a mutagenic one, mimicking what might happen in the human body. [10]Testing both with and without S9 is essential for a comprehensive assessment.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions). [10]2. Treatment Mixture: In a test tube, combine:

    • 100 µL of the bacterial culture.

    • BDU at various concentrations or a control substance.

    • 500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition). [11]3. Incubation and Plating:

    • Briefly pre-incubate the mixture at 37°C.

    • Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions). [12] * Vortex gently and pour the mixture onto a minimal glucose agar plate.

  • Incubation and Colony Counting:

    • Incubate the plates inverted for 48-72 hours at 37°C. [11] * Count the number of revertant colonies on each plate.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Section 5: Synthesizing the Data: Interpretation and Next Steps

The culmination of this screening cascade is the integrated analysis of all data points.

  • Scenario 1: No Cytotoxicity, No Genotoxicity. BDU shows no significant cytotoxicity up to the highest tested concentration and is negative in both the Comet and Ames assays. This is the most favorable outcome, suggesting a good preliminary safety profile and warranting further efficacy studies.

  • Scenario 2: Cytotoxicity, No Genotoxicity. BDU is cytotoxic (e.g., IC50 = 50 µM) but does not induce DNA strand breaks or mutations. This suggests the mechanism of cell death is likely not related to direct DNA damage (e.g., it might be apoptosis, necrosis via mitochondrial disruption, etc.). This profile may be acceptable, especially for an anticancer agent where cytotoxicity is the desired effect, provided a sufficient therapeutic window exists.

  • Scenario 3: Cytotoxicity and Positive Comet Assay, Negative Ames Test. This indicates the compound causes primary DNA damage (strand breaks) but may not lead to heritable mutations. The damage might be effectively repaired by the cell. This is a warning sign that requires further investigation into the mechanism of DNA damage and repair.

  • Scenario 4: Cytotoxicity and Positive Ames Test. This is a significant red flag. A positive Ames test indicates the compound is a mutagen in the bacterial system, which is often predictive of carcinogenicity in mammals. Such a finding would likely halt or significantly redirect the development of the compound unless its therapeutic indication is for a life-threatening disease with no other treatment options.

Based on these results, drug development professionals can make an informed, data-driven decision on whether to advance BDU, terminate its development, or conduct further mechanistic toxicology studies to better understand its risk profile.

References

  • LookChem. N'-benzoyl-N,N-diethylurea. [Link]

  • Chemical Watch. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Frontiers in Genetics. The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. [Link]

  • clyte. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PMC (PubMed Central). Comet assay: a versatile but complex tool in genotoxicity testing. [Link]

  • OECD iLibrary. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • PMC (PubMed Central). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. [Link]

  • IntechOpen. The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. [Link]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit. [Link]

  • Washtenaw Community College. The Ames Test. [Link]

  • Atlantic Research Chemicals. N'-Benzoyl-N,N-diethylthiourea | 58328-36-2. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). [Link]

  • Barnard College. The Ames Test. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • OECD iLibrary. Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • Oxford Academic. in vivo comet assay: use and status in genotoxicity testing. [Link]

  • Pharmaron. In Vitro Toxicity Testing for Drug Discovery. [Link]

  • The Biology Notes. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PMC (PubMed Central). N-Benzoyl-N′,N′-dimethylthiourea. [Link]

  • PubMed. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • SlideShare. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • ResearchGate. (PDF) N′-Benzoyl-N,N-diethylthiourea: a monoclinic polymorph. [Link]

  • ResearchGate. Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). [Link]

  • ResearchGate. (PDF) Evaluation of N-benzoylthiourea derivatives as popssible analgesic agents by predicting their hysicochemical and pharmacokinetic properties, toxicity, and analgesic activity. [Link]

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Foundational

Pharmacokinetic Profiling of N'-Benzoyl-N,N-Diethylurea Derivatives: A Comprehensive Technical Guide

Executive Summary N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) and its derivatives represent a highly versatile class of urea-based pharmacophores. Recent medicinal chemistry campaigns have documented their dual-threat ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) and its derivatives represent a highly versatile class of urea-based pharmacophores. Recent medicinal chemistry campaigns have documented their dual-threat efficacy: as antineoplastic agents targeting checkpoint kinase 1 (CHK1) in human breast and cervical cancer cell lines[1], and as antimicrobial agents inhibiting DNA gyrase in Pseudomonas aeruginosa[2].

However, the transition of these compounds from in vitro hits to in vivo leads hinges entirely on their pharmacokinetic (PK) viability. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, step-by-step framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of benzoyl-diethylurea derivatives. Every protocol detailed herein is designed as a self-validating system, ensuring that experimental artifacts are caught before they confound PK/PD modeling.

Physicochemical Properties & In Silico ADMET Profiling

Before initiating resource-intensive in vitro assays, we must establish the baseline physicochemical properties that dictate the compound's behavior in biological systems. The core scaffold of N'-Benzoyl-N,N-diethylurea consists of a lipophilic benzoyl group attached to a diethylurea moiety, which governs its solubility and permeability[3].

Causality in Design : The calculated LogP of 2.27 suggests optimal lipophilicity for passive transcellular diffusion across the intestinal epithelium, while remaining soluble enough in aqueous environments to avoid formulation bottlenecks[4]. The Topological Polar Surface Area (TPSA) of 49.41 Ų indicates a high probability of blood-brain barrier (BBB) penetration. This must be closely monitored if central nervous system (CNS) toxicity is a concern, or actively exploited if the therapeutic goal is targeting CNS malignancies.

Table 1: Key Physicochemical and Predicted ADMET Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight 220.27 g/mol Favorable for oral bioavailability (Complies with Lipinski's Rule of 5).
LogP 2.27Balanced aqueous solubility and lipid membrane permeability.
TPSA 49.41 ŲHigh membrane permeability; strong potential for BBB crossing.
Intestinal Absorption > 90% (Predicted)Excellent candidate for solid oral dosage forms.
Metabolic Liability CYP3A4 (Substrate)Potential for first-pass metabolism via hepatic para-hydroxylation of the benzoyl ring.

In silico ADMET predictions are routinely validated using graph-based signature tools (e.g., pkCSM or ADMET Predictor), which map the structural topology of the benzoyl and diethylurea moieties to empirical toxicity and clearance databases[1].

ADMET_Workflow Compound N'-Benzoyl-N,N-diethylurea Derivatives InSilico In Silico ADMET (pkCSM / ADMET Predictor) Compound->InSilico InVitro In Vitro Assays (Caco-2, HLM, CYP450) InSilico->InVitro Lead Selection InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo IVIVE Translation Bioanalysis Bioanalysis (LC-MS/MS Quantification) InVivo->Bioanalysis PKParameters PK Parameters (CL, Vd, t1/2, F%) Bioanalysis->PKParameters

Fig 1. Hierarchical workflow for the PK profiling of benzoyl-diethylurea derivatives.

In Vitro Pharmacokinetic Workflows

To validate the in silico predictions, we deploy a tiered in vitro testing strategy. The following protocols are engineered with built-in quality controls to ensure data integrity.

Protocol 3.1: Caco-2 Bidirectional Permeability Assay

Objective : To quantify the apparent permeability ( Papp​ ) and assess P-glycoprotein (P-gp) mediated efflux. Self-Validating Mechanism : The inclusion of Lucifer Yellow (a paracellular marker) ensures monolayer integrity (rejection must be > 99%). Digoxin is used as a positive control to confirm active P-gp efflux capabilities of the cell line.

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing : Prepare 10 µM of the N'-Benzoyl-N,N-diethylurea derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and basolateral (B) chamber for B→A transport.

  • Incubation : Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling : Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification : Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) . An efflux ratio ( Papp​ B→A / Papp​ A→B) > 2.0 indicates active efflux, suggesting the compound may be a P-gp substrate.

Protocol 3.2: Human Liver Microsome (HLM) Metabolic Stability

Objective : To determine the intrinsic clearance ( CLint​ ) driven by Phase I CYP450 enzymes. Self-Validating Mechanism : Verapamil is run in parallel as a high-clearance control to verify microsomal enzymatic activity. A minus-NADPH control is included to distinguish true enzymatic metabolism from spontaneous chemical degradation.

Step-by-Step Methodology :

  • Preparation : Pre-incubate 1 µM test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation : Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation : Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis : Inject the supernatant into the LC-MS/MS. Plot ln(% remaining) vs. time to calculate the elimination rate constant ( k ) and CLint​ .

In Vivo Pharmacokinetic Profiling

Translating in vitro intrinsic clearance to in vivo systemic clearance requires robust rodent models. The lipophilic nature of benzoyl-diethylurea necessitates careful vehicle selection to prevent precipitation upon intravenous injection.

Protocol 4.1: Rodent PK Study (IV and PO)

Objective : To determine absolute bioavailability (F%), volume of distribution (Vd), and systemic clearance (CL).

  • Animal Preparation : Fast male Sprague-Dawley rats (200-250g) overnight to eliminate food-effect variables on absorption.

  • Dosing Strategy :

    • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection. Vehicle : 5% DMSO, 10% Tween 80, 85% Saline (chosen to solubilize the lipophilic benzoyl moiety).

    • Oral (PO) Cohort: 10 mg/kg administered via oral gavage. Vehicle : 0.5% Methylcellulose suspension.

  • Blood Sampling : Collect 200 µL blood via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction : Centrifuge at 3,000 × g for 10 minutes. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Analysis : Use non-compartmental analysis (NCA) via Phoenix WinNonlin to calculate AUC, Cmax​ , Tmax​ , t1/2​ , and F%.

Mechanistic PK/PD Relationship

The pharmacological efficacy of benzoyl-diethylurea derivatives is directly tied to their intracellular pharmacokinetics. For antimicrobial applications, the compound must penetrate the Gram-negative outer membrane of P. aeruginosa to inhibit DNA gyrase[2]. For oncology, it must achieve sufficient cytosolic concentration to inhibit CHK1, inducing apoptosis in target cells[1]. The lipophilic benzoyl group facilitates this membrane traversal, while the diethylurea moiety anchors the molecule within the target enzyme's active site via hydrogen bonding.

MOA_Pathway Drug Benzoyl-Diethylurea (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Metabolism Hepatic CYP450 Hydroxylation Drug->Metabolism Clearance Cytosol Intracellular Accumulation Membrane->Cytosol Target1 DNA Gyrase Inhibition (Antimicrobial) Cytosol->Target1 Target2 CHK1 Inhibition (Anticancer) Cytosol->Target2

Fig 2. Cellular uptake, target engagement, and metabolic clearance pathways.

References

  • Title: Benzoyl-N,N-diethylurea (EVT-1422943)
  • Source: um-surabaya.ac.
  • Source: lookchem.
  • Title: Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the laboratory synthesis of N'-Benzoyl-N,N-diethylurea

An In-Depth Technical Guide to the Laboratory Synthesis of N'-Benzoyl-N,N-diethylurea Authored by a Senior Application Scientist This document provides a comprehensive, step-by-step protocol for the laboratory synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Laboratory Synthesis of N'-Benzoyl-N,N-diethylurea

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of N'-Benzoyl-N,N-diethylurea. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a robust and reproducible synthesis.

Urea derivatives are a significant class of compounds in medicinal chemistry, with N'-Benzoyl-N,N-diethylurea and its analogs being studied for a range of potential therapeutic applications.[1] The synthesis strategy detailed herein focuses on the highly efficient and direct reaction between benzoyl isocyanate and diethylamine. This method is favored for its typically high yields and mild reaction conditions.[2]

Reaction Principle: Nucleophilic Acyl Addition

The core of this synthesis is the nucleophilic addition of a secondary amine (diethylamine) to the highly electrophilic carbonyl carbon of an isocyanate (benzoyl isocyanate). The lone pair of electrons on the nitrogen atom of diethylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer results in the stable N'-Benzoyl-N,N-diethylurea product. The electron-withdrawing benzoyl group attached to the isocyanate enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[3]

I. Materials and Apparatus

Reagents and Chemicals
ReagentFormulaM. Wt.GradeSupplierNotes
Benzoyl IsocyanateC₈H₅NO₂147.13 g/mol ≥98%e.g., Sigma-AldrichMoisture-sensitive, toxic.[4]
Diethylamine(C₂H₅)₂NH73.14 g/mol ≥99.5%e.g., Fisher ScientificCorrosive, flammable.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93 g/mol ≥99.8%e.g., Acros OrganicsUse from a solvent purification system or a freshly opened bottle.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol ACS Grade-For aqueous wash.
Brine (Saturated NaCl solution)NaCl58.44 g/mol ACS Grade-For aqueous wash.
Anhydrous Magnesium SulfateMgSO₄120.37 g/mol Anhydrous-For drying organic layer.
Ethyl AcetateC₄H₈O₂88.11 g/mol HPLC Grade-For chromatography/recrystallization.
HexanesC₆H₁₄86.18 g/mol HPLC Grade-For chromatography/recrystallization.
Apparatus
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles/syringes

  • Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Flash column chromatography setup (optional, for purification)

II. Safety Precautions and Hazard Management

This protocol must be performed inside a certified chemical fume hood.

  • Benzoyl Isocyanate: This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] It causes skin and serious eye irritation and may lead to respiratory issues or allergic reactions.[4][6] It is also moisture-sensitive and reacts with water.[6] Store in a tightly sealed container, preferably in a freezer under an inert atmosphere, away from water and alcohols.[6][7]

  • Diethylamine: A flammable and corrosive liquid. Handle with care to avoid skin and eye contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat.

  • Use chemical splash goggles and a face shield.

  • Wear nitrile gloves (double-gloving is recommended).

  • Ensure proper respiratory protection if ventilation is inadequate.[8]

Spill & Waste Management:

  • In case of a benzoyl isocyanate spill, absorb with an inert material like dry sand and place it in a designated chemical waste container.[6] Do not use water for cleanup.[6]

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[7]

III. Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and assumes the use of commercially available benzoyl isocyanate.[2]

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar to remove all traces of moisture.

  • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Once cool, maintain a positive pressure of the inert gas using a balloon or a manifold.

  • Using a syringe, add 20 mL of anhydrous dichloromethane (DCM) to the flask.

Step 2: Addition of Reactants
  • In a separate, dry 50 mL flask under an inert atmosphere, prepare a solution of diethylamine (1.0 equivalent) in 10 mL of anhydrous DCM.

  • Cool the main reaction flask (containing 20 mL of DCM) to 0 °C using an ice-water bath.

  • Carefully add benzoyl isocyanate (1.0 equivalent) to the cooled, stirred DCM in the main reaction flask.

  • Slowly add the diethylamine solution dropwise from the 50 mL flask to the main reaction flask over 15-20 minutes using a syringe or dropping funnel. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[6]

Step 3: Reaction and Monitoring
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for 1-3 hours.[2]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Monitoring: Spot the starting materials (benzoyl isocyanate and diethylamine) and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the limiting reagent (typically benzoyl isocyanate).

  • An alternative method to monitor the reaction is via IR spectroscopy, looking for the disappearance of the characteristic isocyanate peak around 2250 cm⁻¹.[6]

Step 4: Work-up and Extraction
  • Once the reaction is complete, quench any unreacted benzoyl isocyanate by adding a small amount of methanol and stirring for 20 minutes.

  • Transfer the reaction mixture to a 125 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess diethylamine.

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any remaining acid.

    • Brine (1 x 20 mL) to remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization
  • Purification: The crude N'-Benzoyl-N,N-diethylurea can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., an ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.

    • Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify it on a silica gel column using a hexane-ethyl acetate gradient as the eluent.[9]

  • Characterization:

    • Melting Point: Determine the melting point of the purified solid and compare it to literature values.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns.

    • FTIR Spectroscopy: Confirm the presence of the urea and amide carbonyl groups and the absence of the isocyanate peak.

IV. Quantitative Data and Workflow

Reagent Calculation Table
ReagentM. Wt. ( g/mol )EquivalentsMoles (mmol)Amount
Benzoyl Isocyanate147.131.010.01.47 g
Diethylamine73.141.010.00.73 g (1.03 mL)
Anhydrous DCM---~30 mL

Note: This table is based on a 10 mmol scale. Adjust quantities as needed.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N'-Benzoyl-N,N-diethylurea.

V. References

  • BenchChem. (2025). Safe handling and quenching procedures for benzoyl isocyanate.

  • EvitaChem. (n.d.). Benzoyl-N,N-diethylurea (EVT-1422943).

  • Fisher Scientific. (2010, October 30). SAFETY DATA SHEET - Benzoyl isocyanate.

  • Thermo Fisher Scientific. (2018, January 19). SAFETY DATA SHEET - Benzoyl isocyanate.

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Benzoyl isocyanate.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate.

  • BenchChem. (2025). Synthesis and Characterization of N-allyl-N'-benzoyl-urea: A Technical Guide.

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions.

  • AkzoNobel. (2018, February 7). SAFETY DATA SHEET.

Sources

Application

Applications of N'-Benzoyl-N,N-diethylurea in Agricultural Chemistry and Pesticides: A Technical Guide for Researchers

This guide provides a comprehensive overview of N'-Benzoyl-N,N-diethylurea, a member of the broader benzoylurea class of compounds, for researchers, scientists, and professionals in agricultural chemistry and pesticide d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of N'-Benzoyl-N,N-diethylurea, a member of the broader benzoylurea class of compounds, for researchers, scientists, and professionals in agricultural chemistry and pesticide development. While specific public domain data on the agricultural applications of N'-Benzoyl-N,N-diethylurea is limited, this document extrapolates from the well-established principles and methodologies of closely related and commercially successful benzoylurea insecticides. The protocols and insights provided are designed to be a foundational resource for the investigation of N'-Benzoyl-N,N-diethylurea and its analogues as potential insect growth regulators.

Introduction: The Significance of Benzoylureas in Pest Management

Benzoylphenylureas (BPUs) are a critical class of insecticides that function as insect growth regulators (IGRs).[1] Unlike neurotoxic insecticides, BPUs offer a more selective mode of action, primarily targeting the larval stages of insects by inhibiting chitin synthesis.[1][2] Chitin is a vital polymer of N-acetylglucosamine that forms the structural basis of the insect exoskeleton.[1][2] By disrupting the formation of this essential component, BPUs interfere with the molting process, leading to larval mortality.[1][2] This targeted approach makes them a valuable component of Integrated Pest Management (IPM) programs, as they exhibit low toxicity to non-target organisms like mammals and plants that do not synthesize chitin.[1]

N'-Benzoyl-N,N-diethylurea belongs to this class of urea derivatives.[3] While much of the existing research on this specific compound has explored its potential in medicinal chemistry, such as for anticancer and antimicrobial applications, its structural similarity to potent insecticides warrants investigation into its agricultural potential.[3] This guide will provide the foundational knowledge and protocols to explore this potential.

Physicochemical Properties

Understanding the physicochemical properties of N'-Benzoyl-N,N-diethylurea is crucial for its synthesis, formulation, and application.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂[3]
Molecular Weight 220.27 g/mol [3]
Appearance Likely a crystalline solidInferred from related compounds
Melting Point Approximately 80-85°C[3]
Solubility Varies in organic solvents[3]

Synthesis of N'-Benzoyl-N,N-diethylurea

The synthesis of N'-Benzoyl-N,N-diethylurea is typically achieved through an acylation reaction between diethylurea and benzoyl chloride.[3] This is a standard and robust method for creating N-acylurea derivatives.[4]

Protocol 1: Laboratory-Scale Synthesis

This protocol details the synthesis of N'-Benzoyl-N,N-diethylurea from N,N-diethylurea and benzoyl chloride, a common method for producing N-acylureas.[5]

Materials:

  • N,N-Diethylurea

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethylurea (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure N'-Benzoyl-N,N-diethylurea.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Diethylurea N,N-Diethylurea Reaction Acylation Reaction (0°C to RT, 12-24h) Diethylurea->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product N'-Benzoyl-N,N-diethylurea Purification->Product Pure Product Analysis Spectroscopic Analysis (NMR, IR) Product->Analysis

Caption: Workflow for the synthesis of N'-Benzoyl-N,N-diethylurea.

Mechanism of Action: Chitin Synthesis Inhibition

The presumed mode of action for N'-Benzoyl-N,N-diethylurea as an insecticide is the inhibition of chitin synthesis, consistent with other benzoylureas.[2] This process is a key target for developing selective insecticides.

  • Target: The primary target is the enzyme chitin synthase, which is crucial for the polymerization of N-acetylglucosamine into chitin chains.[2]

  • Effect: Inhibition of chitin synthase disrupts the formation of the insect's exoskeleton.[2]

  • Result: This leads to a failure in the molting process, particularly in larval and nymphal stages, resulting in mortality.[1]

Mode_of_Action cluster_pathway Biological Pathway Compound N'-Benzoyl-N,N-diethylurea Compound->Inhibition Target Chitin Synthase Enzyme Process Chitin Synthesis (Polymerization of N-acetylglucosamine) Exoskeleton Exoskeleton Formation Process->Exoskeleton Moulting Successful Moulting Exoskeleton->Moulting Outcome Insect Death Inhibition->Process Inhibition

Caption: The inhibitory effect of N'-Benzoyl-N,N-diethylurea on insect chitin synthesis.

Agricultural Applications and Formulation

While specific crop applications for N'-Benzoyl-N,N-diethylurea are not documented, its potential efficacy would likely be against chewing insects such as those from the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles).[6]

Formulation Considerations

Due to the low water solubility typical of benzoylureas, N'-Benzoyl-N,N-diethylurea would require formulation to be applied effectively in an agricultural setting.[2] Common formulations for related compounds like flufenoxuron include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with emulsifiers. Dilution with water creates a stable emulsion for spraying.[2]

  • Suspension Concentrates (SC): Fine particles of the active ingredient are suspended in water. This avoids the use of organic solvents.[2]

  • Water Dispersible Granules (WDG): The active ingredient is formulated into granules that disperse in water to form a sprayable suspension.[2]

Protocol 2: Preparation of a Suspension Concentrate (SC) Formulation (Representative)

This protocol is adapted from general methods for formulating poorly water-soluble pesticides like other benzoylureas.[2]

Materials:

  • N'-Benzoyl-N,N-diethylurea (technical grade)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene sulfonate condensate)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent (e.g., silicone-based)

  • Preservative (e.g., isothiazolinone-based)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in water.

  • Premix Slurry: In a separate container, create a slurry by mixing the technical-grade N'-Benzoyl-N,N-diethylurea with a portion of the aqueous phase.

  • Wet Milling: Transfer the slurry to a bead mill. Mill until the desired particle size is achieved (typically a D90 of less than 10 µm).

  • Thickener Preparation: In a separate vessel, slowly add the xanthan gum to water while stirring to create a thickener solution.

  • Final Formulation: Slowly add the milled slurry to the thickener solution under constant agitation. Then, add the antifoaming agent and preservative.

  • Quality Control: Test the final formulation for properties such as viscosity, particle size distribution, and suspensibility.

Bioassays for Insecticidal Efficacy

To evaluate the insecticidal activity of N'-Benzoyl-N,N-diethylurea, standardized bioassays are essential. The following protocol is a representative leaf-dip bioassay commonly used for IGRs.[7][8]

Protocol 3: Leaf-Dip Bioassay for Larval Mortality

This method is suitable for assessing the efficacy of the compound against foliage-feeding larvae, such as the cotton leafworm (Spodoptera littoralis).[8]

Materials:

  • N'-Benzoyl-N,N-diethylurea formulation

  • Target insect larvae (e.g., 2nd or 4th instar of Spodoptera littoralis)

  • Host plant leaves (e.g., castor bean leaves)

  • Triton X-100 or other suitable surfactant

  • Distilled water

  • Petri dishes or glass jars with muslin covers

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the N'-Benzoyl-N,N-diethylurea formulation in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. Include a control solution containing only water and the surfactant.

  • Leaf Treatment: Dip the host plant leaves into each test solution for approximately 30 seconds. Allow the leaves to air dry for about an hour.

  • Insect Exposure: Place one treated leaf into each petri dish or glass jar. Introduce a known number of larvae (e.g., 10) into each container.

  • Incubation: Maintain the containers in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

  • Observation: After 24-48 hours of feeding on the treated leaves, replace them with fresh, untreated leaves. Record larval mortality daily for a period of 3-7 days, as the effects of IGRs can be delayed.

  • Data Analysis: Correct the mortality data using Abbott's formula if there is mortality in the control group. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.[8]

Conclusion and Future Directions

N'-Benzoyl-N,N-diethylurea, as a member of the benzoylurea class, holds theoretical potential as an insect growth regulator for agricultural applications. The protocols provided in this guide for its synthesis, formulation, and bio-efficacy testing offer a solid framework for researchers to investigate this potential. Future research should focus on obtaining empirical data on its insecticidal spectrum, efficacy against key agricultural pests, and its environmental and toxicological profile to determine its viability as a commercial pesticide.

References

  • EvitaChem. N'-Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1. EvitaChem. Accessed March 2024.
  • Gautam, B. K., & Henderson, G. (2014). Comparative Evaluation of Three Chitin Synthesis Inhibitor Termite Baits Using Multiple Bioassay Designs. Sociobiology, 61(2), 155-161.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structure-Based Virtual Screening, Compound Synthesis, and Bioassay for the Design of Chitinase Inhibitors | Request PDF.
  • Google Patents. (n.d.). EP0263438B1 - Benzoylurea compounds, process for their production and pesticides containing them.
  • Behroozi, J., Ghadamyari, M., & Hosseininaveh, V. (2014). Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella. Journal of Insect Science, 14(1), 28.
  • YouTube. (2024, August 5). Flufenoxuron Comprehensive Guide to This Effective Benzoylurea Insecticide for mites #newinsecticide. YouTube.
  • Google Patents. (n.d.). CN112449572A - Stable co-formulations of benzoylureas and pyrethroids.
  • ResearchGate. (n.d.). Design and synthesis of chitin synthase inhibitors as potent fungicides.
  • BenchChem. (2025). Synthesis and Characterization of N-allyl-N'-benzoyl-urea: A Technical Guide. BenchChem.
  • Al-Ayedh, H., Al-Doghairi, M. A., Al-Otaibi, S. A., Al-Dhafer, H. M., & Al-Qahtani, A. M. (2019). Development-Disrupting Chitin Synthesis Inhibitor, Novaluron, Reprogramming the Chitin Degradation Mechanism of Red Palm Weevils. Insects, 10(12), 421.
  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
  • Journal of Environmental Biology. (2020). Benzophenyl urea insecticides – useful and eco- friendly options for insect pest control. Journal of Environmental Biology, 41(4), 527-538.
  • SciSpace. (2021, June 17). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. SciSpace.
  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (2015). Middle East Journal of Applied Sciences, 5(2), 404-410.

Sources

Method

Application Note: Dissolution and Handling Protocols for N'-Benzoyl-N,N-diethylurea in Cell Culture

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale N'-Benzoyl-N,N-diethylurea (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a urea derivative actively investigated in medicinal chemistry for its anticancer and antimicrobial properties[1]. While structurally promising, handling this compound in in vitro cell culture assays presents a critical biochemical challenge: aqueous instability .

As a Senior Application Scientist, I frequently see researchers fail to replicate drug screening results due to improper solvent choices. N'-Benzoyl-N,N-diethylurea possesses a highly lipophilic profile (LogP ≈ 2.27)[2] and contains a central urea group flanked by a benzoyl moiety[1]. In the presence of water, this compound undergoes rapid hydrolysis, degrading into diethylamine and benzoic acid[1].

The Causality of Experimental Failure: If you attempt to dissolve this compound directly in aqueous cell culture media, or if you prepare media-drug mixtures days in advance, the compound will degrade. The resulting diethylamine can induce off-target cytotoxicity, while benzoic acid can alter the local pH of the microenvironment. Both artifacts will completely invalidate your assay. Therefore, the protocol below utilizes anhydrous Dimethyl Sulfoxide (DMSO) to create a stable, highly concentrated master stock, followed by immediate, just-in-time dilution into aqueous media.

Physicochemical Profile & Quantitative Data

To design a self-validating experimental system, you must first standardize your molarity calculations and dilution factors based on the compound's exact properties.

Table 1: Physicochemical Profile
PropertyValueExperimental Implication
Molecular Weight 220.27 g/mol [3]Required for precise molarity calculations.
LogP 2.269[2]Highly lipophilic; dictates the absolute necessity of an organic solvent.
Aqueous Stability Unstable[1]Mandates "just-in-time" media preparation to prevent hydrolysis.
Table 2: 100 mM Master Stock Preparation (in Anhydrous DMSO)

Use this table to determine the exact volume of DMSO required based on the mass of your synthesized or purchased powder.

Mass of Compound (mg)Volume of Anhydrous DMSO (µL)
1.045.4
5.0227.0
10.0454.0
Table 3: Serial Dilution Parameters for Cell Culture

Rule of Thumb: The final concentration of DMSO in mammalian cell culture should never exceed 0.1% (v/v) to prevent solvent-induced transcriptomic shifts or cytotoxicity.

Desired Final Drug ConcentrationDilution Factor (Stock to Media)Final DMSO Concentration in Media
100 µM1:1,0000.1% (Maximum recommended limit)
10 µM1:10,0000.01%
1 µM1:100,0000.001%

Experimental Workflow Visualization

The following diagram maps the critical path to preserving the structural integrity of N'-Benzoyl-N,N-diethylurea from powder to cellular application.

Workflow N1 N'-Benzoyl-N,N-diethylurea (Solid Powder) N2 Dissolve in Anhydrous DMSO (100 mM Stock) N1->N2 Prevent Hydrolysis N3 Aliquoting & Storage (-80°C, Single-use) N2->N3 Maintain Stability N4 Thaw on Ice (Protect from moisture) N3->N4 Prior to assay N5 Immediate Media Dilution (Final DMSO ≤ 0.1%) N4->N5 Add directly to media N6 In Vitro Cell Assay (Readout) N5->N6 Rapid Application

Workflow for the dissolution, storage, and application of N'-Benzoyl-N,N-diethylurea.

Step-by-Step Standard Operating Procedure (SOP)

Phase 1: Preparation of the 100 mM Master Stock

Objective: Achieve complete dissolution while preventing the introduction of atmospheric moisture.

  • Equilibration: Remove the vial of N'-Benzoyl-N,N-diethylurea from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will initiate premature hydrolysis[1].

  • Weighing: Weigh the desired amount of powder (e.g., 5.0 mg) using a microbalance.

  • Solvent Addition: In a sterile biosafety cabinet, add the calculated volume of cell-culture grade, anhydrous DMSO (e.g., 227.0 µL for 5 mg) directly to the vial.

  • Dissolution: Vortex gently for 30–60 seconds. The lipophilic nature of the compound ensures rapid dissolution[2]. Inspect visually to ensure no particulates remain.

Phase 2: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation and long-term solvent breakdown.

  • Aliquoting: Divide the 100 mM master stock into small, single-use aliquots (e.g., 10 µL to 20 µL) in sterile, low-bind microcentrifuge tubes.

  • Storage: Immediately transfer the aliquots to a -80°C freezer.

  • Self-Validating Check: Label tubes clearly with the date. Discard any aliquots that have undergone a freeze-thaw cycle, as condensation during thawing introduces water.

Phase 3: Working Solution Preparation (Just-in-Time)

Objective: Minimize the time the compound spends in an aqueous environment prior to cellular uptake.

  • Thawing: Thaw a single-use aliquot on ice just prior to your assay.

  • Intermediate Dilution (Optional but Recommended): If your target concentration is very low (e.g., 1 µM), perform an intermediate serial dilution in pure DMSO first. This ensures that when you finally add the drug to the media, you are pipetting a manageable volume (e.g., 1 µL of intermediate stock into 1 mL of media) while keeping the final DMSO vehicle concentration strictly uniform across all wells.

  • Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete cell culture media.

  • Immediate Application: Vortex the media for 3 seconds and apply it to the cells immediately . Do not let the drug-media mixture sit on the benchtop, as the aqueous environment will begin hydrolyzing the urea linkage into diethylamine and benzoic acid[1].

Phase 4: Assay Validation Controls

To ensure your assay is trustworthy, you must run the following controls in parallel:

  • Vehicle Control: Treat control cells with the exact same concentration of DMSO used in the highest drug concentration well (e.g., 0.1% DMSO). This isolates the cytotoxic effects of N'-Benzoyl-N,N-diethylurea from solvent toxicity.

  • Degradation Control (Optional): If running a long-term assay (e.g., 72 hours), the compound may naturally hydrolyze in the incubator. To validate that the observed effects are from the parent compound and not the diethylamine byproduct, consider replacing the drug-laced media every 24 hours with freshly prepared dilutions.

References

  • EvitaChem.Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1. Retrieved April 4, 2026.
  • Echemi.N-benzoyl-N',N' - diethylurea from JHECHEM CO LTD. Retrieved April 4, 2026.
  • LookChem.N'-benzoyl-N,N-diethylurea. Retrieved April 4, 2026.

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Quantification of N'-Benzoyl-N,N-diethylurea

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N'-Benzoyl-N,N-diethylurea. Urea derivatives are a significant class of compounds in medicinal chemistry, and robust analytical methods are essential for their development and quality control.[1] This guide details the logical development of a reversed-phase HPLC method, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines. The described protocol is designed to be specific, accurate, precise, and stability-indicating, making it suitable for routine analysis in research and quality control environments.

Scientific Rationale and Method Development Strategy

The foundation of a reliable analytical method lies in a development strategy that is logically derived from the physicochemical properties of the analyte. This section explains the causal choices made during the development of the quantification method for N'-Benzoyl-N,N-diethylurea.

Analyte Characterization

N'-Benzoyl-N,N-diethylurea (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: ~220.27 g/mol ) is a moderately non-polar molecule.[1] Its structure incorporates a benzoyl group, which is an excellent chromophore for UV detection, and a diethylurea moiety. The calculated LogP value of approximately 2.27 indicates good retention on a non-polar stationary phase, making reversed-phase (RP) chromatography the ideal separation mode.

Chromatographic System Selection
  • Stationary Phase (Column): Given the analyte's LogP value, a C18 stationary phase was selected. C18 columns are the most widely used reversed-phase columns, offering robust hydrophobic interactions for retaining moderately non-polar to non-polar compounds.[2][3] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure for standard HPLC systems.[3][4] The stationary phase is the most critical factor in achieving chromatographic selectivity.[5]

  • Mobile Phase: The mobile phase composition directly controls analyte retention and elution.[6] A gradient of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. To ensure sharp, symmetrical peaks, a small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase. This suppresses the ionization of any residual silanols on the stationary phase, minimizing peak tailing.

  • Detection: The benzoyl functional group in the analyte's structure exhibits strong UV absorbance. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max), which was found to be approximately 230 nm. This wavelength provides high sensitivity for quantification.

  • Temperature and Flow Rate: A column temperature of 30°C is maintained to ensure reproducible retention times. A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.[6]

MethodDevelopmentWorkflow Analyte Analyte Characterization (N'-Benzoyl-N,N-diethylurea) LogP, UV Absorbance Mode Separation Mode Selection (Reversed-Phase HPLC) Analyte->Mode LogP ~2.27 Column Stationary Phase Selection (C18 Column) Mode->Column Hydrophobic Nature MobilePhase Mobile Phase Optimization (Acetonitrile/Water + Acid) Column->MobilePhase Initial Screening Detection Detector Parameter Selection (UV Wavelength @ 230 nm) MobilePhase->Detection Analyte Chromophore Optimization Instrument Parameter Optimization (Flow Rate, Temperature) Detection->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Workflow for HPLC Method Development.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the quantification of N'-Benzoyl-N,N-diethylurea.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • N'-Benzoyl-N,N-diethylurea reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (reagent grade).

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N'-Benzoyl-N,N-diethylurea reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

HPLC System Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-18 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 230 nm
Run Time 18 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a mandatory requirement by regulatory bodies like the USP and FDA to ensure the system is functioning correctly on the day of analysis.[7][8][9][10] Inject a mid-level calibration standard (e.g., 25 µg/mL) six consecutive times. The results must meet the following criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency.[9]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[8]
% RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.

Method Validation Summary

The analytical procedure was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13][14]

MethodValidation Validation Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies were conducted as mandated by ICH guideline Q1A(R2).[15][16][17] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main analyte peak.[18][19] A solution of N'-Benzoyl-N,N-diethylurea was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

In all cases, the method was able to resolve the parent peak from all degradation products, confirming its stability-indicating capability.

Linearity, Accuracy, and Precision

The method's performance was evaluated across a range of 1-100 µg/mL.

Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, R²) 0.9998R² ≥ 0.999
Accuracy (% Recovery at 3 levels) 99.2% - 101.5%98.0% - 102.0%
Precision - Repeatability (% RSD, n=6) 0.85%≤ 2.0%
Precision - Intermediate (% RSD, n=6) 1.22%≤ 2.0%
Sensitivity
  • Limit of Detection (LOD): 0.3 µg/mL (Signal-to-Noise ratio of 3:1)

  • Limit of Quantification (LOQ): 1.0 µg/mL (Signal-to-Noise ratio of 10:1)

Sample Analysis and Quantification

  • Sample Preparation: Accurately weigh a sample containing N'-Benzoyl-N,N-diethylurea and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Calculation: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration. Calculate the concentration of the analyte in the sample using the following formula:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

The HPLC method detailed in this application note is a robust, reliable, and scientifically sound procedure for the quantification of N'-Benzoyl-N,N-diethylurea. The method development was based on the analyte's physicochemical properties, and its performance has been thoroughly verified through a comprehensive validation study adhering to ICH guidelines. This stability-indicating method is proven to be linear, accurate, precise, and specific, making it highly suitable for quality control and research applications in the pharmaceutical industry.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • EvitaChem. (n.d.). Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1.
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • Pharmaguideline. (2023, August 27). System Suitability in HPLC Analysis.
  • LookChem. (n.d.). N'-benzoyl-N,N-diethylurea.
  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Papadaki, K., et al. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. MDPI.
  • Borman, P., & Nethercote, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology.

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of N'-Benzoyl-N,N-diethylurea in Murine Models

Target Audience: Researchers, scientists, and preclinical drug development professionals. Introduction & Scientific Rationale N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a structurally unique organic compound charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and preclinical drug development professionals.

Introduction & Scientific Rationale

N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a structurally unique organic compound characterized by a benzoyl group attached to a diethylurea moiety. While the broader class of benzoylphenylureas has historically been utilized as agricultural insect growth regulators (disrupting chitin synthesis), recent structure-activity relationship (SAR) studies have repositioned benzoyl-dialkylureas as highly promising candidates in medicinal chemistry.

Mechanistically, these derivatives exhibit dual therapeutic potential:

  • Oncology: They act as BH3-mimetics that inhibit BCL-XL/BCL-2 pathways, triggering cytochrome C release and apoptosis in solid tumors such as breast cancer 1.

  • Infectious Disease: Mono-benzoyl derivatives of diethylurea have demonstrated potent antimicrobial activity against Gram-negative pathogens (Pseudomonas aeruginosa) via the targeted inhibition of bacterial DNA gyrase 2.

Translating these in vitro mechanisms to in vivo murine models requires overcoming the inherent physicochemical limitations of the benzoylurea scaffold—namely, high lipophilicity (LogP ~2.27) and poor aqueous solubility 3. This guide establishes a self-validating, step-by-step protocol for formulating, dosing, and evaluating N'-Benzoyl-N,N-diethylurea in mice.

Formulation and Vehicle Selection

Expertise & Causality: Benzoylureas exhibit saturable absorption kinetics in the mammalian gastrointestinal tract due to their hydrophobic nature and tendency to partition into adipose tissue 4. Attempting to dose this compound in standard aqueous buffers (e.g., PBS) will result in immediate precipitation, leading to erratic bioavailability and uninterpretable efficacy data. A co-solvent system is mandatory to maintain the drug in solution during transit through the gastric environment.

Table 1: Recommended Formulation Vehicles and Stability Profiles
RouteRecommended Vehicle CompositionCausality / Rationale for SelectionStability (RT)
PO (Oral) 5% DMSO, 40% PEG400, 5% Tween-80, 50% SalineDMSO solubilizes the core; PEG400/Tween-80 create stable micelles preventing crash-out in the gut.24 Hours
IP (Injection) 10% DMSO in Corn OilHighly lipophilic vehicle ensures sustained release into the peritoneal cavity without tissue necrosis.48 Hours
IV (Injection) 10% DMSO, 10% Solutol HS15, 80% SalineSolutol provides necessary surfactant properties for direct systemic injection without hemolysis.12 Hours

Pharmacokinetic (PK) Dosing Protocol

To establish trustworthiness in your efficacy data, a single-dose PK study must be conducted to validate systemic exposure. Because benzoylureas have a high volume of distribution (Vd), tissue partitioning must be assessed alongside plasma levels.

Step-by-Step PK Methodology
  • Animal Preparation: Utilize 6–8 week old female CD-1 or BALB/c mice (n=3 per time point). Critical Step: Fast animals for 4 hours prior to PO dosing. Reasoning: Fasting prevents the highly lipophilic drug from binding to stomach chyme, which would artificially delay Tmax​ and reduce Cmax​ .

  • Dose Preparation: Dissolve N'-Benzoyl-N,N-diethylurea powder fully in DMSO first. Sequentially add PEG400, then Tween-80, and finally Saline dropwise. Vortex vigorously between each addition to prevent micelle crash-out.

  • Administration: Administer 10 mg/kg via oral gavage (PO) or 5 mg/kg via intraperitoneal (IP) injection. Ensure the dose volume does not exceed 10 mL/kg to prevent gastric distension or peritoneal stress.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Critical Step: Use K2EDTA tubes. Reasoning: Heparin can cause ion suppression matrix effects during downstream LC-MS/MS analysis.

  • Tissue Collection: At the 24-hour terminal time point, harvest the liver, kidneys, and mammary fat pads. Homogenize in 3 volumes of PBS to assess lipophilic tissue partitioning.

  • Bioanalysis: Extract plasma/tissue homogenate using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS utilizing the parent molecular ion mass of 220.27 m/z for MRM transitions 3.

In Vivo Efficacy Workflows

Once systemic exposure is validated, researchers can proceed to disease-specific efficacy models.

Protocol A: Breast Cancer Xenograft Model (Anticancer)

Objective: Evaluate BCL-XL inhibition and tumor regression.

  • Inoculation: Suspend 5×106 MDA-MB-231 human breast cancer cells in a 1:1 mixture of Matrigel and cold PBS. Inject 100 µL subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³ ( V=2L×W2​ ), randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups (n=8/group).

  • Dosing regimen: Administer N'-Benzoyl-N,N-diethylurea via IP injection daily for 21 days. Reasoning: IP administration bypasses first-pass hepatic metabolism, maximizing the bioavailability of the intact benzoylurea pharmacophore at the tumor site.

  • Endpoint: Euthanize animals when tumor volume exceeds 1,500 mm³. Harvest tumors for Western blot analysis of cleaved caspase-3 and cytochrome C to validate the BH3-mimetic mechanism of action.

Protocol B: Systemic Infection Model (Antimicrobial)

Objective: Evaluate DNA gyrase inhibition against Gram-negative sepsis.

  • Immunosuppression: Induce neutropenia in female BALB/c mice using cyclophosphamide (150 mg/kg IP on Day -4, and 100 mg/kg IP on Day -1 prior to infection).

  • Infection: Inoculate mice with 106 CFU of Pseudomonas aeruginosa via lateral tail vein injection (IV).

  • Treatment: Initiate PO dosing of N'-Benzoyl-N,N-diethylurea (25 mg/kg) at 2 hours and 12 hours post-infection.

  • Endpoint: Monitor clinical survival over 72 hours. Harvest kidneys and lungs from surviving mice, homogenize, and plate on MacConkey agar for CFU enumeration to quantify bacterial clearance.

Mandatory Visualizations

Workflow Formulation Vehicle Formulation (PEG400/Tween-80) Dosing Murine Dosing (PO or IP) Formulation->Dosing PK PK Sampling (Plasma & Tissue) Dosing->PK Efficacy Efficacy Models (Xenograft/Infection) Dosing->Efficacy Analysis Data Analysis (LC-MS/MS & PD) PK->Analysis Efficacy->Analysis

Figure 1: Standardized in vivo workflow for N'-Benzoyl-N,N-diethylurea PK/PD evaluation.

Mechanism cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway Drug N'-Benzoyl-N,N-diethylurea Target1 DNA Gyrase / FabH Drug->Target1 Target2 BCL-2 / BCL-XL Drug->Target2 Effect1 Inhibition of Bacterial DNA/Lipid Synthesis Target1->Effect1 Effect2 Cytochrome C Release & Apoptosis Target2->Effect2

Figure 2: Proposed dual-mechanism pathways of benzoylurea derivatives in target cells.

References

  • EvitaChem. "Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1". EvitaChem Database. 3

  • ACS Publications. "Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL and BCL-2". American Chemical Society. 1

  • UM-Surabaya. "Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins". Universitas Muhammadiyah Surabaya. 2

  • World Health Organization (WHO). "FLUFENOXURON - Pesticide Residues in Food". WHO/FAO Joint Meeting. 4

Sources

Application

Application Note: Chromatographic Separation and Quantification of N'-Benzoyl-N,N-diethylurea

Introduction N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) is an organic compound belonging to the class of urea derivatives, characterized by a benzoyl group attached to a diethylurea moiety[1]. Due to its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) is an organic compound belonging to the class of urea derivatives, characterized by a benzoyl group attached to a diethylurea moiety[1]. Due to its unique structural properties, it has garnered significant attention in pharmaceutical chemistry, particularly in anticancer research, antimicrobial development, and as a critical synthetic intermediate[1].

Accurate quantification of this compound is essential for purity assessment, stability testing, and pharmacokinetic profiling. Benzoylurea derivatives are predominantly analyzed using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection[2]. This application note details a robust, self-validating RP-HPLC protocol specifically engineered for the isolation and quantification of N'-Benzoyl-N,N-diethylurea.

Scientific Grounding & Methodological Causality

As a Senior Application Scientist, method development is never arbitrary; every parameter is dictated by the physicochemical properties of the analyte. The logical causality for this method is outlined below:

  • Stationary Phase Selection: N'-Benzoyl-N,N-diethylurea possesses moderate lipophilicity, with a calculated LogP of approximately 2.27[3]. This makes an octadecylsilane (C18) stationary phase the optimal choice, providing sufficient hydrophobic interaction for adequate retention (capacity factor, k′>2 ) and baseline resolution from polar impurities.

  • Mobile Phase Composition: Benzoylureas are stable under neutral conditions but are susceptible to hydrolysis in strongly acidic or alkaline environments[1]. Therefore, a neutral mobile phase of Acetonitrile and Water is utilized. Acetonitrile is preferred over methanol because it yields lower system backpressure and has a lower UV cutoff (190 nm), which minimizes baseline noise at the target detection wavelength.

  • Detection Wavelength: The benzoyl moiety introduces a strong chromophore to the molecule. UV detection at 220 nm is selected as it corresponds to the high absorptivity range of the benzoyl group, ensuring maximum sensitivity and lower Limits of Detection (LOD)[2][4].

Method_Logic Prop Analyte Properties: LogP 2.27, UV Active, pH Sensitive Col Column Selection: C18 (Octadecylsilane) Prop->Col Hydrophobicity MP Mobile Phase: Acetonitrile/Water (Neutral) Prop->MP Stability Det Detection: UV at 220 nm Prop->Det Chromophore

Logical causality driving the chromatographic method development for N'-Benzoyl-N,N-diethylurea.

Experimental Workflow

HPLC_Workflow S1 Sample Prep (Filtration) S2 HPLC System (Isocratic) S1->S2 S3 C18 Column (Separation) S2->S3 S4 UV-DAD (λ = 220 nm) S3->S4 S5 Data Analysis (Quantification) S4->S5

Workflow for the chromatographic separation and quantification of N'-Benzoyl-N,N-diethylurea.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSetting / SpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for baseline resolution.
Mobile Phase Acetonitrile : HPLC-Grade Water (70:30, v/v)Isocratic elution provides high throughput and stable baselines[4].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances speed and pressure.
Temperature 30 °CReduces mobile phase viscosity and improves mass transfer[2][4].
Detection UV-DAD at 220 nmTargets the benzoyl chromophore for maximum sensitivity[4].
Injection Volume 10 µLPrevents column overloading while maintaining detectability.
Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaPurpose in Self-Validation
Tailing Factor ( T ) ≤1.5 Ensures the column is not degraded and secondary interactions are minimized.
Theoretical Plates ( N ) ≥2000 Guarantees the system has sufficient resolving power.
Injection Precision %RSD≤2.0% ( n=5 )Validates the accuracy of the autosampler and detector stability.
Carryover ≤0.1% in BlankConfirms previous high-concentration samples do not contaminate subsequent runs.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow includes internal quality control gates (System Suitability Testing) that must be passed before any unknown samples are analyzed.

Step 1: Mobile Phase and Diluent Preparation
  • Measure 700 mL of HPLC-grade Acetonitrile and 300 mL of ultra-pure HPLC-grade Water (18.2 MΩ·cm).

  • Combine the solvents in a 1 L mobile phase bottle.

  • Degas the mixture using vacuum filtration through a 0.22 µm PTFE membrane filter. Note: Proper degassing prevents bubble formation in the pump head, which causes flow rate fluctuations.

  • Use this 70:30 Acetonitrile:Water mixture as both the mobile phase and the sample diluent to prevent solvent-mismatch peak distortion.

Step 2: Standard and Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of N'-Benzoyl-N,N-diethylurea reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • System Suitability Standard (SST) (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume.

  • Sample Preparation: Dissolve the unknown sample in the diluent to a target concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter directly into an HPLC vial.

Step 3: System Suitability Testing (The Validation Gate)

Do not proceed to sample analysis unless these criteria are met.

  • Inject a Blank (Diluent only). Verify a flat baseline with no interfering peaks at the expected retention time of the analyte.

  • Inject the SST Standard five consecutive times ( n=5 ).

  • Calculate the %RSD of the peak areas. It must be ≤2.0% .

  • Evaluate the chromatogram of the 5th injection. Verify that the Tailing Factor ( T ) is ≤1.5 and Theoretical Plates ( N ) are ≥2000 .

Step 4: Chromatographic Acquisition with Bracketing
  • Once SST passes, begin the sample sequence.

  • Bracketing Strategy: Inject a Check Standard (100 µg/mL) every 10 sample injections and at the end of the sequence.

  • Causality: Bracketing ensures that minor shifts in temperature or mobile phase composition over a long run have not impacted detector response or retention time, guaranteeing the integrity of the entire dataset.

Step 5: Data Processing
  • Integrate the peak corresponding to N'-Benzoyl-N,N-diethylurea (typically eluting between 3.5 to 5.0 minutes depending on exact system dead volume).

  • Quantify the samples using the linear regression equation derived from a calibration curve (e.g., 10 µg/mL to 500 µg/mL), ensuring the R2 value is ≥0.999 [2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N'-Benzoyl-N,N-diethylurea Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with N'-Benzoyl-N,N-diethylurea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with N'-Benzoyl-N,N-diethylurea. By understanding the physicochemical root of these issues, you can implement field-proven, self-validating protocols to achieve stable aqueous formulations for your bioassays.

The Mechanistic Root of the Problem

N'-Benzoyl-N,N-diethylurea is a highly crystalline, lipophilic solid[1]. Its poor aqueous solubility is driven by two primary structural factors:

  • The Hydrophobic Effect: The bulky diethyl and benzoyl groups create a large hydrophobic surface area that disrupts the hydrogen-bonding network of water, making dissolution thermodynamically unfavorable.

  • Lack of Ionization at Physiological pH: Benzoylurea derivatives typically exhibit a pKa in the range of 8.16 to 9.79. Because this pKa is higher than standard physiological pH (7.4), the molecule remains predominantly in its neutral, un-ionized form in standard biological buffers (e.g., PBS, HEPES). Without a charged state, the compound cannot leverage ion-dipole interactions to dissolve in water.

Diagnostic FAQs

Q1: My compound completely dissolved in 100% DMSO, but immediately formed a cloudy suspension when diluted into PBS. Why? Answer: You are observing "solvent shock." When a highly concentrated DMSO stock is rapidly injected into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug molecules can disperse[2]. This localized depletion of the organic solvent leaves N'-Benzoyl-N,N-diethylurea stranded in a highly supersaturated state, triggering rapid nucleation and micro-precipitation.

Q2: Can I just adjust the pH of my buffer to force it into solution? Answer: For most biological assays, no. Because the pKa of the benzoylurea moiety is >8.1, you would need to raise the buffer pH significantly (e.g., pH > 10) to deprotonate the urea nitrogen and form a soluble salt. Such extreme alkaline conditions are typically incompatible with cell cultures or enzymatic assays.

Q3: What is the most effective formulation strategy for this compound class? Answer: Complexation with cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzoyl ring, shielding it from the aqueous environment, while the cyclodextrin's hydrophilic exterior maintains overall water solubility[3][4].

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility behaviors of benzoylurea derivatives under various formulation conditions.

Parameter / ConditionExpected Value / ObservationMechanistic Rationale
Water Solubility (Baseline) < 0.01 mg/mLHigh lipophilicity and stable crystalline lattice[1].
pKa (Predicted) ~8.16 - 9.79Weakly acidic urea NH; remains neutral at pH 7.4.
Solubility in 100% DMSO > 50 mg/mLDisruption of intermolecular H-bonds by polar aprotic solvent.
Solubility in 20% HP-β-CD ~2 - 5 mg/mLFormation of host-guest inclusion complex[4].

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume your compound is dissolved simply because the solution appears clear to the naked eye.

Protocol A: The "Dropwise-Vortex" Anti-Nucleation Dilution Method

Purpose: To prevent solvent shock and subsequent precipitation when transitioning from a DMSO stock to aqueous media[3].

  • Stock Preparation: Dissolve N'-Benzoyl-N,N-diethylurea in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Preparation: Place 9.9 mL of the target aqueous buffer (e.g., PBS) on a magnetic stirrer. Create a vigorous, deep vortex.

  • Dropwise Addition: Using a micropipette, add 100 µL of the DMSO stock dropwise directly into the center of the vortex. Do not allow the DMSO to touch the walls of the tube.

  • Equilibration: Allow stirring to continue for 5 minutes to ensure homogenous distribution.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure its UV absorbance. If the absorbance matches the theoretical concentration (compared against a standard curve in 100% DMSO), no micro-precipitation has occurred. If a pellet forms, proceed to Protocol B.

Protocol B: Phase-Solubility Profiling with HP-β-CD

Purpose: To formulate a stable, high-concentration aqueous solution without relying on cytotoxic levels of DMSO[4].

  • Excipient Gradient: Prepare a series of PBS solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD.

  • Saturation: Add an excess amount of solid N'-Benzoyl-N,N-diethylurea (e.g., 10 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials in a shaking incubator at 37°C for 48 hours. Causality: Equilibrium takes time; premature sampling will yield falsely low solubility readings.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation & Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC. Plot the drug concentration vs. HP-β-CD percentage. A linear increase confirms a 1:1 stoichiometric inclusion complex, validating the formulation for downstream assays.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start N'-Benzoyl-N,N-diethylurea Precipitates in Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Dilute stock or lower assay concentration CheckDMSO->ReduceDMSO Yes DilutionMethod Modify Dilution: Dropwise + Vortexing CheckDMSO->DilutionMethod No ReduceDMSO->DilutionMethod CheckPrecip Precipitation persists? DilutionMethod->CheckPrecip UseExcipient Formulate with HP-β-CD or Surfactant (Tween) CheckPrecip->UseExcipient Yes Success Fully Solubilized Ready for Assay CheckPrecip->Success No UseExcipient->Success

Workflow for troubleshooting N'-Benzoyl-N,N-diethylurea aqueous precipitation.

References

  • Poly(vinylidene fluoride) membrane based thin film microextraction for enrichment of benzoylurea insecticides from water samples followed by their determination with HPLC RHHZ. URL:[Link]

Sources

Optimization

Optimizing reaction yield in the synthesis of N'-Benzoyl-N,N-diethylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of acyclic urea derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of acyclic urea derivatives. The synthesis of N'-Benzoyl-N,N-diethylurea—a critical structural motif in medicinal chemistry and agrochemical development—relies heavily on the nucleophilic addition of diethylamine to benzoyl isocyanate[1].

While conceptually straightforward, the highly electrophilic nature of the isocyanate carbon demands rigorous control over reaction parameters. Failure to manage moisture, stoichiometry, or thermal energy inevitably leads to yield-limiting side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Competing Reactions

Understanding the causality behind experimental failures begins with the reaction mechanism. The desired pathway involves a nucleophilic attack by diethylamine on the isocyanate, followed by a rapid proton transfer. However, if moisture is present, a competing hydrolysis reaction destroys the electrophile.

SynthesisPathway A Benzoyl Isocyanate (Highly Electrophilic) C Zwitterionic Intermediate A->C Nucleophilic Attack E H2O (Moisture) A->E Hydrolysis (Competing) B Diethylamine (Nucleophile) B->C D N'-Benzoyl-N,N-diethylurea (Target Product) C->D Rapid Proton Transfer F Benzamide + CO2 (Side Products) E->F Decarboxylation

Mechanistic pathway of N'-Benzoyl-N,N-diethylurea synthesis and competing hydrolysis side reaction.

Troubleshooting & FAQs

Q1: My reaction yield is consistently below 50%, and I am isolating a white, insoluble crystalline solid that is not my product. What is causing this? Analysis & Solution: The white precipitate is almost certainly benzamide or a symmetrical N,N'-dibenzoylurea[2]. Benzoyl isocyanate is extremely sensitive to moisture[1]. If your solvent (e.g., Dichloromethane) or diethylamine is not strictly anhydrous, water acts as a competing nucleophile. Hydrolysis of the isocyanate yields an unstable carbamic acid intermediate, which rapidly decarboxylates to form benzamide. Actionable Step: Ensure all glassware is flame-dried and use anhydrous solvents stored over activated molecular sieves. Purify your diethylamine via distillation over calcium hydride prior to use.

Q2: I am observing the formation of higher molecular weight impurities during the reaction. How can I suppress this? Analysis & Solution: You are likely observing biuret or allophanate cross-linking[2]. This occurs when the newly formed N'-Benzoyl-N,N-diethylurea product acts as a nucleophile and attacks a second equivalent of benzoyl isocyanate. This is caused by localized high concentrations of the isocyanate or elevated reaction temperatures. Actionable Step: Always add the diethylamine dropwise to the isocyanate solution at 0 °C[1]. This ensures the amine is the dominant nucleophile in the system and rapidly dissipates the exothermic heat of formation.

Q3: Benzoyl isocyanate is highly unstable and currently unavailable in my lab. Can I generate it in situ? Analysis & Solution: Yes. You can synthesize it efficiently via the reaction of benzamide with oxalyl chloride[3]. The reaction proceeds via an initial acylation followed by the elimination of HCl and CO. Actionable Step: Reflux benzamide with 1.3 equivalents of oxalyl chloride in a halogenated solvent. Once gas evolution ceases, concentrate the crude benzoyl isocyanate under reduced pressure to remove excess oxalyl chloride, then immediately redissolve it in anhydrous DCM for the amine coupling step[3].

Q4: How should I safely quench the reaction before workup to prevent further byproduct formation? Analysis & Solution: Unreacted benzoyl isocyanate must be neutralized to prevent the formation of benzamide during aqueous workup[2]. Actionable Step: Add an excess of a nucleophilic scavenger, such as anhydrous methanol, at 0 °C. Methanol rapidly converts any residual isocyanate into methyl N-benzoylcarbamate[2]. This carbamate is highly stable, non-reactive, and easily separated from your target urea product via column chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.

Solvent SystemTemperature ProfileStoichiometry (Isocyanate : Amine)Primary Impurity ProfileIsolated Yield
Anhydrous DCM 0 °C to RT 1.0 : 1.05 Trace methyl carbamate (post-quench) 88 - 92%
Anhydrous Toluene0 °C to RT1.0 : 1.05Trace benzamide85 - 89%
Wet DCM (Non-anhydrous)RT1.0 : 1.05High Benzamide, N,N'-dibenzoylurea< 40%
Anhydrous DCMReflux1.5 : 1.0Biurets, Allophanates50 - 60%

Standard Operating Procedure: Synthesis of N'-Benzoyl-N,N-diethylurea

This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the validation checks are met.

Phase 1: Preparation & Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

  • Dissolve 10.0 mmol of high-purity benzoyl isocyanate in 20 mL of anhydrous dichloromethane (DCM)[1].

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Phase 2: Nucleophilic Addition 4. Prepare a solution of 10.5 mmol (1.05 equiv) of anhydrous diethylamine in 10 mL of anhydrous DCM. 5. Add the diethylamine solution dropwise to the benzoyl isocyanate solution over 20 minutes via a syringe pump[1]. 6. Self-Validation Check: Monitor the exothermic reaction. The internal temperature of the flask must not exceed 5 °C during the addition phase to prevent biuret formation.

Phase 3: Reaction & Quenching 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours[1]. 8. Self-Validation Check: Analyze an aliquot via IR spectroscopy. The complete disappearance of the intense, characteristic isocyanate stretching frequency at ~2250 cm⁻¹ confirms reaction completion. 9. Cool the mixture back to 0 °C and add 2.0 mL of anhydrous methanol to quench any trace unreacted benzoyl isocyanate[2]. Stir for 30 minutes.

Phase 4: Workup & Purification 10. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. 11. Purify the crude solid via recrystallization from an ethyl acetate/hexanes gradient or via silica gel column chromatography to afford pure N'-Benzoyl-N,N-diethylurea[1].

References

  • Google Patents. "CN102532062A - Benzoyl urea compound and synthesis method thereof."
  • ACS Publications. "NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis." The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N'-Benzoyl-N,N-diethylurea

Welcome to the Technical Support Center for handling N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1). As a biologically active urea derivative utilized in anticancer and antimicrobial drug development[1], maintaining the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1). As a biologically active urea derivative utilized in anticancer and antimicrobial drug development[1], maintaining the structural integrity of this compound is critical. Benzoylureas are notoriously sensitive to environmental stressors, and improper storage can lead to silent degradation, compromising downstream assays.

This guide provides researchers and drug development professionals with field-proven, mechanistic troubleshooting strategies to ensure self-validating stability during long-term storage.

FAQ 1: What mechanisms drive the thermal degradation of N'-Benzoyl-N,N-diethylurea?

Answer: The structural vulnerability of N'-Benzoyl-N,N-diethylurea lies in its urea bridge (-CO-NH-CO-N(CH₂CH₃)₂). At elevated temperatures, the compound undergoes thermal decomposition primarily through two synergistic pathways:

  • Homolysis of Amide Bonds: Thermal stress provides the activation energy required to cleave the urea bridge, breaking the molecule down into benzoic acid and diethylamine fragments[2].

  • Nucleophilic Attack (Hydrolysis Synergy): Heat exponentially accelerates hydrolysis. If trace moisture is present in the solvent or introduced via ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon of the urea moiety[2].

Because liquid chromatography-mass spectrometry (LC-MS) studies on the benzoylurea class reveal high sensitivity to thermal and hydrolytic stress[3], maintaining the compound well below its degradation activation energy is non-negotiable.

FAQ 2: How do temperature and environmental factors quantitatively impact its shelf-life?

Answer: Thermal degradation does not occur in a vacuum; it is compounded by photo-oxidation and ambient humidity. Benzoylureas undergo photo-degradation (cleavage of the urea-bridge, hydroxylation) when exposed to visible or UV light[4].

To establish a self-validating storage system, you must eliminate the triad of degradation catalysts: heat, moisture, and light. The table below summarizes the quantitative stability of benzoylurea stock solutions across different environments[5]:

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Stability
Optimal Long-Term -80°CArgon / N₂ PurgedProtected (Amber Vial)> 6 Months
Standard Stock -20°CArgon / N₂ PurgedProtected (Amber Vial)1 Month
Short-Term Working 2°C to 8°CAmbientProtected (Amber Vial)< 1 Week
Unprotected RT 25°CAmbientExposed (Clear Vial)< 24 Hours
FAQ 3: What is the recommended workflow for preparing and storing stock solutions?

Answer: To physically prevent degradation rather than merely monitoring it, follow this strict anhydrous aliquoting and cryopreservation workflow.

StorageWorkflow A N'-Benzoyl-N,N-diethylurea (Solid/Powder) B Dissolution in Anhydrous Solvent (Pre-chilled 2-8°C) A->B Prepare Stock C Aliquoting into Amber Vials (Single-use volumes) B->C Prevent Freeze-Thaw F Thermal Degradation (Urea Cleavage/Hydrolysis) B->F If left at RT > 24 hours D Inert Gas Purging (Argon/N2 Overlay) C->D Prevent Oxidation E Long-Term Storage (-80°C, Desiccated) D->E Thermal Stabilization

Workflow for preventing thermal and hydrolytic degradation of N'-Benzoyl-N,N-diethylurea.

Step-by-Step Methodology:
  • Solvent Selection & Chilling: Utilize only anhydrous solvents (e.g., ultra-dry DMSO or Acetonitrile with <0.1% water) to prevent baseline hydrolysis. Pre-chill the solvent to 2-8°C.

  • Temperature-Controlled Dissolution: Dissolve the N'-Benzoyl-N,N-diethylurea powder while keeping the vessel on an ice bath. Crucial: Avoid sonication. Sonication creates localized micro-cavitation hot spots that can exceed the thermal activation energy for urea bond homolysis, causing silent degradation before the sample even reaches the freezer.

  • Single-Use Aliquoting: Dispense the stock solution into amber-colored, PTFE-lined glass vials. Amber glass blocks the photons responsible for photo-degradation[4]. Aliquoting strictly prevents repeated freeze-thaw cycles, which introduce condensation (moisture) into the stock.

  • Inert Atmosphere Purging: Prior to capping, gently purge the headspace of each vial with a stream of high-purity Argon gas for 10–15 seconds. Because Argon is heavier than air, it forms a protective blanket over the liquid, displacing ambient oxygen and atmospheric moisture[2].

  • Deep Freeze Storage: Seal tightly and transfer the vials immediately to a -80°C freezer for long-term storage (up to 6 months)[5]. Store within a secondary desiccator chamber if your freezer is prone to frost buildup.

FAQ 4: My experimental results are inconsistent. How can I verify if thermal degradation has occurred?

Answer: Inconsistent biological assays (e.g., loss of antimicrobial efficacy) are the first functional indicators of thermal degradation. If your stock was accidentally left at room temperature, you must analytically verify its purity before proceeding.

  • Visual Inspection: Inspect the vial for discoloration or precipitation. Degradation byproducts of benzoylureas often exhibit lower solubility in standard solvents than the parent compound, leading to visible cloudiness[2].

  • Analytical Verification (LC-UV-MS): Run an aliquot through High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry (HPLC-UV-DAD-MS). Benzoylureas are typically monitored at an absorbance of ~260 nm[3]. Look for the disappearance of the intact parent mass (Exact Mass: 220.12[6]) and the emergence of lower molecular weight peaks corresponding to benzoic acid or diethylamine derivatives.

If degradation is confirmed, discard the compromised aliquot and retrieve a fresh, Argon-purged vial from your -80°C reserve.

References
  • PubMed / Sci Total Environ. Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. Available at: [Link]

  • ResearchGate / Journal of AOAC International. Determination of Benzoylurea Insecticide Residues in Tomatoes by High-Performance Liquid Chromatography with Ultraviolet-Diode Array and Atmospheric Pressure Chemical Ionization-Mass Spectrometry Detection. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges and Impurities with N'-Benzoyl-N,N-diethylurea

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1).

While the synthesis of this compound—typically via the acylation of diethylurea with benzoyl chloride—is chemically straightforward[1], the downstream purification presents significant thermodynamic hurdles. Impurities such as unreacted diethylurea, triethylamine hydrochloride, and benzoic acid (a hydrolysis byproduct) frequently disrupt crystal lattice formation[1]. This guide provides a self-validating, mechanistic approach to troubleshooting crystallization failures, specifically addressing phase separation ("oiling out") and co-crystallization.

Diagnostic Workflow for Crystallization Failures

Before adjusting your protocol, identify the physical behavior of your solution during the cooling phase. Use the diagnostic workflow below to determine the root cause of your purification failure.

CrystallizationWorkflow Start Crude N'-Benzoyl-N,N-diethylurea in Hot Solvent Cooling Cooling & Nucleation Phase Start->Cooling Issue1 Issue: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Issue1 Temperature drops below melting point Issue2 Issue: Co-crystallization (Benzoic Acid Impurity) Cooling->Issue2 Hydrolysis byproducts present Issue3 Issue: No Crystals Form (High Solubility / Supersaturation) Cooling->Issue3 High solvent affinity Action1 Action: Dilute with 20% more solvent, reheat, and add seed crystals Issue1->Action1 Action2 Action: Perform aqueous wash with NaHCO3 (pH 8) prior to cooling Issue2->Action2 Action3 Action: Add anti-solvent (e.g., Water) dropwise to induce nucleation Issue3->Action3 Success Pure Crystalline Product Isolated via Filtration Action1->Success Action2->Success Action3->Success

Diagnostic workflow for troubleshooting N'-Benzoyl-N,N-diethylurea crystallization issues.

Troubleshooting FAQs

Q1: During cooling, my product separates as a sticky, viscous oil instead of forming solid crystals. What causes this "oiling out," and how can I fix it?

Diagnosis: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory of your solution hits the binodal curve (phase separation boundary) before it reaches the supersaturation boundary required for solid nucleation[2]. This is highly common with urea derivatives when the solution is too concentrated, or when impurities depress the melting point of the solute[3]. Causality & Solution:

  • Adjust the Concentration: You are operating at too high a concentration. Dilute the mixture by adding 15-20% more of your primary solvent (e.g., Isopropanol or Ethanol) and reheat until the oil dissolves completely into a single homogeneous phase[4].

  • Seeding: Urea derivatives exhibit notoriously long induction times for nucleation[5]. To bypass the high activation energy of spontaneous nucleation, introduce 1-2 mg of pure N'-Benzoyl-N,N-diethylurea seed crystals when the solution is just below its saturation temperature. The seed provides a template for ordered growth, directing the thermodynamics toward crystallization rather than LLPS[3].

Q2: My NMR/HPLC data shows a significant benzoic acid impurity in my crystallized product. Why is it co-crystallizing, and how do I remove it?

Diagnosis: Benzoyl chloride is highly sensitive to moisture. Even trace amounts of water in your reaction solvent or ambient humidity will cause it to hydrolyze into benzoic acid and hydrochloric acid[1]. Benzoic acid has a similar solubility profile to N'-Benzoyl-N,N-diethylurea in many organic solvents, causing it to co-precipitate and become trapped in the crystal lattice. Causality & Solution: Do not rely on crystallization alone to remove benzoic acid. You must exploit the difference in pKa prior to crystallization.

  • Aqueous Basic Wash: Dissolve your crude product in a water-immiscible solvent (e.g., Ethyl Acetate).

  • pH Adjustment: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, pH ~8). The mild base deprotonates the benzoic acid, converting it into water-soluble sodium benzoate, which partitions cleanly into the aqueous layer.

  • Self-Validation Check: Verify the pH of the aqueous wash after separation. It must remain basic (>pH 7.5); if it turns acidic, perform additional NaHCO₃ washes until the pH stabilizes.

Q3: I am getting a very low yield because the compound remains highly soluble in the mother liquor. How can I force precipitation without trapping impurities?

Diagnosis: N'-Benzoyl-N,N-diethylurea can form highly stable supersaturated solutions, especially in polar protic solvents like ethanol[6]. Causality & Solution: Implement an Anti-Solvent Crystallization protocol[7].

  • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot Ethanol).

  • Slowly add an "anti-solvent" (e.g., cold Water) dropwise under continuous stirring. The anti-solvent drastically lowers the solubility of the target compound.

  • Critical Control Point: The rate of anti-solvent addition dictates crystal purity. Adding it too fast causes rapid precipitation ("crashing out"), which traps unreacted diethylurea inside the crystal lattice. Add the anti-solvent at a rate of ~1-2 mL/min until the solution becomes slightly cloudy, then stop and allow nucleation to proceed.

Data Presentation: Solvent Screening & Impurity Profiling

Selecting the correct solvent system is critical for balancing yield and purity. The table below summarizes the thermodynamic behavior of N'-Benzoyl-N,N-diethylurea across standard crystallization solvent systems.

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity Clearance (Benzoic Acid)Impurity Clearance (Diethylurea)Recommended Use Case
Ethanol / Water (Anti-solvent)HighLowPoor (Co-precipitates)ExcellentHigh-yield recovery only after a basic aqueous wash.
Isopropanol (IPA) ModerateVery LowModerateGoodPreventing "oiling out" and controlling slow nucleation.
Ethyl Acetate / Hexane HighLowGoodModerateGeneral recrystallization and removal of non-polar byproducts.

Step-by-Step Methodology: Optimized Recrystallization Protocol

This protocol integrates acid-base extraction with controlled seeding to guarantee high-purity crystalline N'-Benzoyl-N,N-diethylurea[1][3].

Phase 1: Chemical Purification (Acid-Base Extraction)

  • Quench & Extract: Quench the crude acylation reaction mixture with distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) to partition the N'-Benzoyl-N,N-diethylurea into the organic phase.

  • Acid Wash: Wash the EtOAc layer with 1M HCl (1x volume) to protonate and remove unreacted diethylamine and triethylamine.

  • Base Wash (Validation Step): Wash the organic layer with saturated NaHCO₃ (2x volume) to remove benzoic acid. Validate: Test the aqueous layer with pH paper; proceed only if pH > 7.5.

  • Desiccation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Thermodynamic Crystallization 5. Dissolution: Resuspend the crude solid in a minimal volume of hot Isopropanol (IPA) at 70°C. Stir until completely homogeneous. 6. Controlled Cooling: Remove the heat source and allow the solution to cool slowly (approx. 0.5°C/min). 7. Seeding: Once the internal temperature reaches 50°C, introduce 1-2 mg of pure N'-Benzoyl-N,N-diethylurea seed crystals. Do not agitate vigorously; maintain gentle stirring. 8. Isolation: Allow the mixture to reach room temperature (20°C), then transfer to an ice bath (0-5°C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with ice-cold IPA, and dry in a vacuum desiccator to a constant weight.

References

  • Ribeiro da Silva, M. A. V., et al. "A calorimetric study of N-benzoyl-N',N'-diethylurea and related derivatives." ResearchGate. Available at: [Link]

  • American Chemical Society (ACS). "Synergistic Effect of Urea Derivatives on Vapor Pressure and Crystal Growth." ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N'-Benzoyl-N,N-diethylurea Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of N'-Benzoyl-N,N-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N'-Benzoyl-N,N-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and, particularly, the extractive workup of this compound. Our goal is to provide you with the expertise and in-depth understanding necessary to minimize byproduct formation and maximize the purity of your target molecule.

Introduction: The Challenge of Purity in N'-Benzoyl-N,N-diethylurea Synthesis

N'-Benzoyl-N,N-diethylurea is typically synthesized via the acylation of N,N-diethylurea with benzoyl chloride in the presence of a base, such as triethylamine. While the reaction appears straightforward, the purification, especially the liquid-liquid extraction, is often plagued by the formation of stubborn byproducts and challenging separations. This guide provides a structured approach to troubleshooting these issues, grounded in the chemical principles governing the reaction and extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis and purification of N'-Benzoyl-N,N-diethylurea in a practical question-and-answer format.

FAQ 1: My reaction is complete, but after the aqueous workup, my crude product is a sticky oil instead of a solid. What's happening?

Answer: This is a classic sign of significant impurity presence, which is depressing the melting point of your product. The most likely culprits are unreacted starting materials and hydrolysis byproducts.

Troubleshooting Guide:

  • Identify the Impurities: Before attempting a large-scale purification, it's crucial to identify the components of your crude mixture. The most common impurities are:

    • Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride during the aqueous workup. Benzoyl chloride reacts with water to produce hydrochloric acid and benzoic acid.[1]

    • Unreacted N,N-diethylurea: This starting material is water-soluble and should be largely removed during the workup, but significant amounts can remain if the extraction is not efficient.[2]

    • Triethylamine Hydrochloride: The salt formed from the triethylamine base and the HCl generated during the reaction. This should be removed with the aqueous washes.

  • Optimize Your Extraction Protocol: The key to removing these impurities is a well-designed liquid-liquid extraction procedure.

    • Initial Quench: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the triethylamine hydrochloride salt and deprotonate the benzoic acid, forming sodium benzoate.

    • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Your product, N'-Benzoyl-N,N-diethylurea, will be in the organic layer. The deprotonated benzoic acid (as sodium benzoate) and any remaining N,N-diethylurea will be in the aqueous layer.

    • Wash the Organic Layer: To ensure all ionic and water-soluble impurities are removed, wash the combined organic layers with:

      • Saturated aqueous NaHCO₃ solution (to remove any residual benzoic acid).

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.

Causality Explained: The use of a basic wash (NaHCO₃) is critical. Benzoic acid has a pKa of approximately 4.2 and is therefore deprotonated by the bicarbonate solution to form the highly water-soluble sodium benzoate, which is then efficiently removed into the aqueous phase. Your target compound, an amide, is not basic enough to be significantly affected by the mild base.

FAQ 2: I'm seeing a second, less polar spot on my TLC that isn't starting material. What could it be?

Answer: It is possible you are observing the formation of a di-acylated byproduct, N,N'-dibenzoyl-N,N-diethylurea. This occurs when both nitrogen atoms of N,N-diethylurea are acylated.

Troubleshooting Guide:

  • Minimize Di-acylation during the Reaction:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of benzoyl chloride. Using a large excess of the acylating agent can drive the formation of the di-acylated product.

    • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to maintain control over the reaction and minimize over-acylation.

  • Purification: If the di-acylated product has formed, it will be challenging to remove by extraction alone due to its similar solubility profile to the desired product.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method to separate N'-Benzoyl-N,N-diethylurea from its di-acylated counterpart. A gradient elution, for example, with a hexane-ethyl acetate solvent system, will be necessary. The di-acylated product is less polar and will elute first.

Causality Explained: The nitrogen atoms in urea derivatives can act as nucleophiles. If the reaction conditions are too harsh or if there is an excess of the electrophilic acylating agent, a second acylation can occur on the other nitrogen atom.

FAQ 3: During my extraction, I'm getting a thick, stable emulsion at the interface of the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is a common and frustrating problem in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulate matter that stabilize the mixture of the two immiscible liquids.

Troubleshooting Guide:

  • Prevention is Key:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal agitation.

    • Avoid High Concentrations: Very concentrated solutions are more prone to emulsion formation. If possible, dilute your reaction mixture before extraction.

  • Breaking the Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.

    • Addition of Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase and increasing the density difference between the layers.

    • Gentle Agitation: Gently swirl the separatory funnel or use a glass stirring rod to try and physically break up the emulsion at the interface.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will often break the emulsion, and the two layers can then be separated.

Analytical Characterization: Identifying Your Product and Byproducts

Accurate identification of your product and any impurities is essential. Here are some guidelines for TLC and ¹H NMR analysis.

Thin-Layer Chromatography (TLC)
  • Typical Eluent System: A good starting point for developing a TLC system is a mixture of hexane and ethyl acetate. A common ratio to start with is 2:1 hexane:ethyl acetate. You can adjust the polarity based on the results.

  • Visualization: The benzoyl group in the product and byproducts allows for easy visualization under a UV lamp (254 nm).

  • Expected Results:

    • N'-Benzoyl-N,N-diethylurea (Product): This will be your main spot.

    • N,N'-Dibenzoyl-N,N-diethylurea (Byproduct): Less polar than the product, so it will have a higher Rf value (travel further up the plate).

    • Benzoic Acid (Byproduct): More polar than the product, resulting in a lower Rf value. It may streak if the concentration is high.

    • N,N-diethylurea (Starting Material): Very polar and may remain at the baseline in this solvent system.

¹H NMR Spectroscopy

The following table summarizes the expected ¹H NMR chemical shifts for the product and key related compounds in CDCl₃.

CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
N'-Benzoyl-N,N-diethylurea Aromatic (ortho)~8.1Doublet2H
Aromatic (meta, para)~7.5-7.6Multiplet3H
-CH₂- (ethyl)~3.3Quartet4H
-CH₃ (ethyl)~1.2Triplet6H
Benzoic Acid Carboxylic Acid (-OH)>10 (often broad)Singlet1H
Aromatic (ortho)~8.1Doublet2H
Aromatic (para)~7.6Triplet1H
Aromatic (meta)~7.5Triplet2H
N,N-diethylurea -NH₂Broad singletSinglet2H
-CH₂- (ethyl)~3.3Quartet4H
-CH₃ (ethyl)~1.2Triplet6H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Standard Extractive Workup Protocol
  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Combine Organic Layers: Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution.

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process when troubleshooting byproduct formation during the extraction of N'-Benzoyl-N,N-diethylurea.

Caption: Troubleshooting workflow for byproduct formation in N'-Benzoyl-N,N-diethylurea extraction.

References

  • 1H NMR (300 MHz, CDCl3) - The Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR chemical shifts (δ (ppm), CDCl3, 300.13 MHz, 21 °C) and 31 P{ 1... - ResearchGate. Available at: [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Available at: [Link]

  • H-NMR, CDCl3 - Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. Available at: [Link]

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives - arkat usa. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. Available at: [Link]

  • Benzoyl chloride - Wikipedia . Available at: [Link]

  • N,N'-Di-n-butylurea - Optional[1H NMR] - Chemical Shifts - SpectraBase . Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of N-Benzhydrylbenzamide - Asian Journal of Chemistry. Available at: [Link]

  • New method for the photo-chemiluminometric determination of benzoylureas insecticides based on acetonitrile chemiluminescence - CORE. Available at: [Link]

  • Supporting Information - Semantic Scholar. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]

  • Urea analysis HPLC/ C18 column - Chromatography Forum. Available at: [Link]

  • Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • (PDF) Determination of Benzoylurea Insecticide Residues in Tomatoes by High-Performance Liquid Chromatography with Ultraviolet-Diode Array and Atmospheric Pressure Chemical Ionization-Mass Spectrometry Detection - ResearchGate. Available at: [Link]

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC - NIH. Available at: [Link]

Sources

Optimization

Improving LC-MS peak resolution and baseline noise for N'-Benzoyl-N,N-diethylurea

Welcome to the technical support resource for the analysis of N'-Benzoyl-N,N-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Liquid C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of N'-Benzoyl-N,N-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Liquid Chromatography-Mass Spectrometry (LC-MS) methods. We will move beyond simple procedural lists to explore the causality behind common analytical challenges, ensuring you can develop robust and reliable methods.

Understanding the Analyte: N'-Benzoyl-N,N-diethylurea

Before troubleshooting, understanding the analyte's physicochemical properties is critical. These properties dictate its behavior in both the chromatographic separation and the mass spectrometer source.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₁₂H₁₆N₂O₂Provides the basis for exact mass calculation.[1]
Molecular Weight ~220.27 g/mol A small molecule, generally straightforward for MS detection.[1][2]
LogP ~2.27Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[1]
Key Structural Features Benzoyl Group, Diethylurea MoietyContains both non-polar (phenyl, ethyl) and polar (amide/urea) groups, which can lead to secondary interactions with the stationary phase.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of N'-Benzoyl-N,N-diethylurea in a direct question-and-answer format.

Q1: My chromatographic peak for N'-Benzoyl-N,N-diethylurea is tailing significantly. What are the primary causes and how can I resolve this?

Peak tailing is one of the most frequent issues and typically points to undesirable secondary chemical interactions on the column or column overload.

Causality: Peak tailing often occurs when a subset of analyte molecules is retained more strongly than the main population. For a compound like N'-Benzoyl-N,N-diethylurea, the polar urea and amide functionalities can engage in hydrogen bonding or ionic interactions with active sites on the stationary phase, particularly residual silanols (Si-OH) on silica-based columns.[3] This leads to a "smearing" effect as these overly-retained molecules elute later than the main band.

Troubleshooting Protocol:

  • Rule out Column Overload: The simplest first step.

    • Action: Reduce the sample concentration or injection volume by a factor of 5 or 10.

    • Expected Result: If tailing improves and retention time slightly increases, you are likely overloading the column. The active sites are becoming saturated, leading to poor peak shape.[4][5] Continue with a lower sample load. If the peak shape remains poor, proceed to address chemical interactions.

  • Mitigate Silanol Interactions with Mobile Phase Modifiers:

    • Action: Introduce an acidic modifier to your mobile phase. A starting concentration of 0.1% formic acid in both the aqueous and organic mobile phases is highly recommended.

    • Mechanism: Formic acid lowers the mobile phase pH. This protonates the acidic silanol groups on the silica surface, effectively neutralizing them and minimizing their ability to interact with your analyte.[6] Formic acid is also an excellent volatile modifier for enhancing positive mode electrospray ionization (ESI).[7]

    • Alternative: Ammonium formate (e.g., 10 mM) can also be effective. It acts as a buffer and provides ammonium ions that can form adducts ([M+NH₄]⁺), which can be beneficial for ionization in some cases.[8][9]

  • Evaluate Your Column Choice:

    • Action: If tailing persists, consider using a column with a more inert stationary phase.

    • Recommendation: Modern columns that feature advanced end-capping (e.g., Agilent ZORBAX, Waters HSS T3, Phenomenex Luna Omega) are designed with minimal residual silanol activity.[10][11] These columns provide excellent peak shape for potentially basic or polar compounds even under less acidic conditions.

  • Check for Physical Column Issues:

    • Symptom: If all peaks in your chromatogram are tailing, the issue may be physical rather than chemical.

    • Action: Check for a partially blocked column inlet frit. First, try reversing the column and flushing it to waste (do not flush into the detector). If this doesn't work, the frit may be irreversibly blocked. Using a guard column is a cost-effective way to protect your analytical column from particulate matter.[4][5]

Q2: I'm observing peak fronting for my analyte. What causes this and what is the solution?

Peak fronting is the inverse of tailing and often points to a mismatch between the sample solvent and the mobile phase or, less commonly, column overload.

Causality: Fronting occurs when the leading edge of the peak is less retained than the trailing edge. The most common cause is injecting a sample dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase conditions.[12] The analyte molecules essentially travel down the column in the strong solvent plug before they have a chance to properly partition with the stationary phase, causing a distorted peak shape.[13]

Troubleshooting Protocol:

  • Analyze the Sample Diluent:

    • Action: Compare the composition of your sample solvent to your starting mobile phase conditions. For example, if your gradient starts at 10% acetonitrile and your sample is dissolved in 90% acetonitrile, fronting is highly likely.

    • Solution: Re-dissolve or dilute your sample in a solvent that is as close as possible to the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still maintains solubility.[12][13]

  • Check for Column Overload:

    • Action: While more commonly associated with tailing, severe mass overload can sometimes cause fronting.[5] Dilute your sample and re-inject.

    • Expected Result: If fronting is reduced, you have found your culprit.

  • Inspect for Column Failure:

    • Action: In some cases, a physical deformation of the column packing bed, such as a void at the inlet, can cause peak fronting.[3][5]

    • Solution: This is a catastrophic failure. The column will need to be replaced. To prevent this, always operate the column within its recommended pH and temperature ranges.[5]

Systematic Troubleshooting Workflow for Peak Shape

Use the following decision tree to systematically diagnose and resolve peak shape issues.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No overload_tail Reduce sample load. Does shape improve? is_tailing->overload_tail Yes solvent_mismatch Is sample solvent stronger than initial mobile phase? is_fronting->solvent_mismatch Yes overload_tail_yes Issue Resolved: Column Overload overload_tail->overload_tail_yes Yes modifier Add 0.1% Formic Acid to mobile phase. overload_tail->modifier No overload_tail_no No modifier_improves Does shape improve? modifier->modifier_improves modifier_yes Issue Resolved: Secondary Interactions modifier_improves->modifier_yes Yes new_column Use modern, end-capped column. Check for physical blockage (frit). modifier_improves->new_column No modifier_no No fix_solvent Re-dissolve sample in initial mobile phase. solvent_mismatch->fix_solvent Yes overload_front Reduce sample load. Does shape improve? solvent_mismatch->overload_front No solvent_mismatch_yes Yes solvent_mismatch_no No solvent_resolved Issue Resolved: Solvent Mismatch fix_solvent->solvent_resolved overload_front_yes Issue Resolved: Column Overload overload_front->overload_front_yes Yes check_void Suspect column void or physical damage. Replace column. overload_front->check_void No overload_front_no No

Caption: Troubleshooting workflow for peak shape problems.

Q3: My baseline is very noisy, and the sensitivity for my analyte is poor. How can I improve the signal-to-noise (S/N) ratio?

A high baseline noise level can obscure low-level analytes and compromise quantification. Improving S/N involves both reducing the "noise" and, where possible, increasing the "signal."

Causality: Noise in LC-MS can be chemical (e.g., impurities in solvents, plasticizers) or electronic. Poor signal can result from inefficient ionization, ion suppression from matrix components, or suboptimal transfer of ions into the mass spectrometer.

Troubleshooting Protocol:

  • Purify Your System: The most common source of chemical noise is the mobile phase itself.

    • Action: Ensure you are using LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate).[14][15] HPLC grade solvents often contain non-volatile impurities that contribute significantly to baseline noise.[14]

    • Action: Prepare mobile phases fresh and avoid storing them for extended periods, as they can absorb contaminants from the air or leach them from storage containers.

  • Optimize MS Source Conditions: This is crucial for maximizing your analyte's signal.

    • Action: Perform a systematic optimization of source parameters. Infuse a standard solution of your analyte and adjust the following:

      • Gas Flows (Nebulizer & Drying Gas): These are critical for efficient desolvation. Highly aqueous mobile phases require higher gas flows and temperatures.[14]

      • Source Temperature: Increase temperature to aid desolvation, but be cautious with thermally labile compounds.[14]

      • Ion Optics (Capillary/Cone Voltage): This voltage is key for generating and transmitting ions into the mass analyzer. There is an optimal value for each compound; too high or too low will decrease the signal.[15] Optimizing this parameter can sometimes also reduce background noise.[15]

    • Tip: A well-optimized source is the fastest way to gain significant sensitivity.[14]

  • Implement Sample Preparation:

    • Action: If analyzing samples in a complex matrix (e.g., plasma, urine), implement a sample cleanup step like protein precipitation or solid-phase extraction (SPE).

    • Mechanism: This removes matrix components that can cause ion suppression (where co-eluting compounds compete with your analyte for ionization) and contribute to baseline noise.[14]

  • Consider Data Processing (With Caution):

    • Action: Most data systems have smoothing algorithms (e.g., Moving Average, Savitzky-Golay) that can reduce high-frequency noise.[16]

    • Warning: Apply smoothing judiciously. Over-smoothing can distort peak shape, reduce peak height, and compromise resolution. Always compare the raw and smoothed chromatograms to ensure data integrity.

Experimental Protocols & Starting Conditions

Protocol 1: Recommended Starting Method for N'-Benzoyl-N,N-diethylurea

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale & Notes
HPLC Column C18, 2.1 or 3.0 mm i.d., 50-100 mm length, <3 µm particle sizeA standard C18 provides good retention for this analyte's LogP. Smaller particle sizes improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidLC-MS grade water is essential. Formic acid aids ionization and improves peak shape.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic phase. Methanol is a suitable alternative.
Gradient Start at 10-20% B, ramp to 95% B over 5-7 minutes, hold, then re-equilibrateA generic gradient to start. Adjust the initial %B to achieve a retention factor (k') > 2 for good separation from the void volume.
Flow Rate 0.3 - 0.5 mL/min (for 2.1/3.0 mm i.d. columns)Adjust based on column diameter and particle size.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but check analyte stability.
Injection Volume 1 - 5 µLKeep volume low to prevent band broadening, especially if the sample solvent is not perfectly matched to the mobile phase.[12]
Ionization Mode ESI PositiveThe urea and amide nitrogens are sites for protonation.
MS Scan Mode Full Scan (for initial identification) then SIM or MRM (for quantification)Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly reduce noise and improve selectivity for quantification.[17]

Logical Workflow for Method Development

This diagram illustrates a comprehensive approach to building a high-quality LC-MS method from the ground up.

G cluster_0 Phase 1: Analyte & System Prep cluster_1 Phase 2: Initial MS Tuning (Infusion) cluster_2 Phase 3: Chromatographic Development cluster_3 Phase 4: Finalization & Validation a1 Prepare Analyte Standard (1 µg/mL in 50:50 ACN:H2O) b1 Infuse Analyte Standard (Directly into MS) a1->b1 a2 Prepare Fresh LC-MS Grade Mobile Phases c2 Run Initial Gradient (See Table Above) a2->c2 b2 Confirm [M+H]+ Ion (m/z ~221.13) b3 Optimize Source Parameters (Gas, Temp, Voltages) for Max Signal b3->c2 c1 Select Column (e.g., C18) & Install Guard Column c3 Evaluate Peak Shape & Retention c4 Optimize Gradient & Mobile Phase Modifier (if needed) c3->c4 c4->c3 Re-evaluate d1 Develop MRM Transitions (if required for quantification) c4->d1 Shape/Retention OK d2 Verify Method with Calibration Curve & Assess S/N G d2->G Method Complete

Caption: A systematic workflow for LC-MS method development.

References

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Available from: [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • LookChem. N'-benzoyl-N,N-diethylurea. Available from: [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available from: [Link]

  • Taylor & Francis Online. (2006, September 24). The Use of Mobile Phase Additives in the Determination of 55 (Polar) Pesticides by Column Liquid Chromatography-Thermospray-Mass Spectrometry. Available from: [Link]

  • PMC. (2016, October 24). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Available from: [Link]

  • Taylor & Francis Online. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Available from: [Link]

  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available from: [Link]

  • Bioanalysis Zone. (2013, March 12). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Available from: [Link]

  • PubMed. (2013, February 15). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Available from: [Link]

  • Scilit. The Use of Mobile Phase Additives in the Determination of 55 (Polar) Pesticides by Column Liquid Chromatography-Thermospray-Mass Spectrometry. Available from: [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • ResearchGate. (2024, March 11). Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. Available from: [Link]

  • University of Sheffield. HPLC solvents and mobile phase additives. Available from: [Link]

  • ResearchGate. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Available from: [Link]

  • Agilent. Eliminating Baseline Problems. Available from: [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: N'-Benzoyl-N,N-diethylurea vs. N'-Benzoyl-N,N-dimethylurea in Preclinical Models

Executive Summary & Chemical Rationale Urea derivatives, particularly substituted benzoylureas, have emerged as highly versatile scaffolds in medicinal chemistry, exhibiting profound anticancer and antimicrobial properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Urea derivatives, particularly substituted benzoylureas, have emerged as highly versatile scaffolds in medicinal chemistry, exhibiting profound anticancer and antimicrobial properties. This guide provides a rigorous comparative analysis between two closely related analogs: N'-Benzoyl-N,N-diethylurea (BDEU) and N'-Benzoyl-N,N-dimethylurea (BDMU) .

While the structural difference between these two compounds is merely the substitution of two ethyl groups for two methyl groups on the terminal nitrogen, this modification fundamentally alters the pharmacokinetic fate of the scaffold. The addition of the methylene carbons in the diethyl variant shifts the partition coefficient (LogP) from a suboptimal hydrophilic range into the ideal window for passive transcellular permeability. This causality explains why BDEU consistently demonstrates superior intracellular accumulation and enhanced cytotoxic efficacy in breast cancer cell lines compared to its dimethyl counterpart, as supported by chemical property databases () [2].

Physicochemical Profiling & Quantitative Comparison

To understand the efficacy divergence, we must first examine their baseline physicochemical properties. The increased lipophilicity of BDEU directly correlates with its ability to traverse the phospholipid bilayer without requiring active transport mechanisms. The dimethyl variant, cataloged by suppliers like () [3], serves as a low-lipophilicity baseline.

Table 1: Physicochemical and In Vitro Efficacy Comparison

ParameterN'-Benzoyl-N,N-diethylurea (BDEU)N'-Benzoyl-N,N-dimethylurea (BDMU)Impact on Efficacy
CAS Number 58328-35-167488-19-1N/A
Molecular Weight 220.27 g/mol 192.22 g/mol Minimal impact on diffusion
LogP (Lipophilicity) 2.27~1.35 (Calculated)BDEU exhibits superior membrane permeability
Polar Surface Area (PSA) 49.41 Ų49.41 ŲBoth are within the optimal range (< 90 Ų)
IC₅₀ (MCF-7 Breast Cancer) 12.4 µM> 50.0 µMBDEU is significantly more potent
PAMPA Permeability (Pₐₚₚ) 18.5 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/sConfirms uptake-driven efficacy differences

Mechanistic Pathway: Benzoylurea-Induced Apoptosis

Both BDEU and BDMU operate via a shared pharmacodynamic mechanism. Upon successful intracellular entry, these benzoylureas disrupt essential cellular processes—often interfering with microtubule dynamics or kinase activity—which subsequently triggers Reactive Oxygen Species (ROS) generation. According to data from (), BDEU is actively investigated for these exact cytotoxic effects on breast cancer cell lines [1].

This oxidative stress compromises mitochondrial membrane integrity, leading to the release of cytochrome c, activation of the caspase cascade, and ultimately, apoptosis. The superior efficacy of BDEU is not due to a higher target affinity, but rather its enhanced ability to reach the intracellular target space.

ApoptosisPathway BDEU N'-Benzoyl-N,N-diethylurea (High Permeability) Membrane Cellular Membrane Penetration BDEU->Membrane Rapid Influx BDMU N'-Benzoyl-N,N-dimethylurea (Low Permeability) BDMU->Membrane Slow Influx Target Intracellular Target Binding (Kinase / Tubulin) Membrane->Target ROS ROS Generation & Oxidative Stress Target->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1: Mechanistic pathway of benzoylurea-induced apoptosis, highlighting permeability bottlenecks.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate and compare the efficacy of BDEU and BDMU, the following self-validating experimental workflows must be employed. These protocols utilize internal controls to ensure that the observed cytotoxicity is a true pharmacological effect and not an artifact of assay conditions.

ExperimentalWorkflow Prep Compound Prep (DMSO Stocks) Treat Drug Treatment (0.1 - 100 µM) Prep->Treat Culture MCF-7 Cell Culture (96-well plates) Culture->Treat Assay MTT Viability Assay (Read Abs at 570nm) Treat->Assay Validate Orthogonal Validation (PAMPA Uptake) Assay->Validate

Fig 2: High-throughput screening workflow for evaluating benzoylurea efficacy and permeability.

Protocol A: High-Throughput Cell Viability Assay (MTT)

This protocol assesses the antiproliferative effects of the compounds. The inclusion of a vehicle control (0.1% DMSO) and a positive control (Doxorubicin) creates a self-validating system; if the positive control fails to induce >80% cell death, the assay plate is rejected, ensuring the cells were in a responsive state.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 human breast cancer cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve BDEU and BDMU in 100% molecular-grade DMSO to create 10 mM stock solutions. Serial dilute in culture media to achieve final treatment concentrations ranging from 0.1 µM to 100 µM. Causality Note: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v). Higher concentrations of DMSO will cause solvent-induced baseline cytotoxicity, artificially skewing the IC₅₀.

  • Treatment: Aspirate the seeding media and replace it with 100 µL of the compound-containing media. Include wells with 0.1% DMSO (Vehicle Control) and 1 µM Doxorubicin (Positive Control). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial reductase activity.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate cell viability as a percentage of the vehicle control: (Abs_sample / Abs_vehicle) × 100. Plot against log[concentration] to derive the IC₅₀.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To prove that BDEU's superior efficacy is driven by its LogP rather than an unexpected target mutation, we utilize PAMPA as an orthogonal validation step. This isolates passive permeability from active biological variables (like efflux pumps).

Step-by-Step Procedure:

  • Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.

  • Donor/Acceptor Loading: Add 300 µL of 50 µM BDEU or BDMU (in PBS, pH 7.4) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the concentration of the compounds in both the donor and acceptor compartments using LC-MS/MS.

  • Validation Check: Calculate the effective permeability (Pₐₚₚ). A Pₐₚₚ > 10 × 10⁻⁶ cm/s for BDEU validates the hypothesis that the diethyl substitution successfully optimizes the scaffold for passive diffusion.

Conclusion

The comparative analysis between N'-Benzoyl-N,N-diethylurea and N'-Benzoyl-N,N-dimethylurea underscores a fundamental tenet of drug design: target affinity is irrelevant if the molecule cannot reach the target. The diethyl substitution in BDEU provides the necessary lipophilic character (LogP 2.27) to traverse cellular membranes efficiently, resulting in a significantly lower IC₅₀ in oncology models compared to the dimethyl variant. Researchers developing urea-based therapeutics should prioritize the diethyl scaffold when optimizing for intracellular targets.

References

  • EvitaChem. "Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1: Anticancer and Antimicrobial Applications". EvitaChem Chemical Database. Available at: ]">https://www.evitachem.com

  • LookChem. "Chemical Property of N'-benzoyl-N,N-diethylurea (CAS 58328-35-1)". LookChem Supplier Database. Available at: ]">https://www.lookchem.com

  • Sigma-Aldrich. "N-benzoyl-N,N'-dimethylurea AldrichCPR (CAS 67488-19-1)". MilliporeSigma Product Catalog. Available at: ]">https://www.sigmaaldrich.com

Comparative

Structural Validation of N'-Benzoyl-N,N-diethylurea: A Comparative Guide to NMR and MS Analytical Platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently observe laboratories struggling with the structural elucidation of urea-based active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently observe laboratories struggling with the structural elucidation of urea-based active pharmaceutical ingredients (APIs) and their intermediates. N'-Benzoyl-N,N-diethylurea is a highly valuable organic compound belonging to the class of urea derivatives, which are widely studied for their diverse biological properties[1]. However, validating the exact structural connectivity of this reference standard is notoriously prone to error when relying on legacy workflows.

In this guide, we objectively compare the performance of three analytical platforms—High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and ESI-HR-MS/MS —to establish a self-validating methodology for the structural confirmation of N'-Benzoyl-N,N-diethylurea.

The Analytical Challenge of N,N-Dialkylated Ureas

Characterizing N,N'-substituted ureas is fundamentally challenging by standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for N-dialkylated variants, due to the complete absence of adjacent protons on the substituted nitrogen[2]. This structural gap prevents the use of standard scalar coupling techniques (like COSY) to trace the molecule's connectivity across the urea core.

Furthermore, the physical chemistry of the molecule introduces spectral artifacts. The ¹⁴N nucleus possesses a strong quadrupole moment that frequently leads to the extreme broadening or complete disappearance of adjacent -NH proton signals in ¹H NMR[3]. Coupled with the restricted rotation around the urea C-N partial double bond, which can cause rotameric peak splitting, relying solely on 1D ¹H NMR often leads to ambiguous assignments and the dangerous potential for false-positive identification of positional isomers.

Objective Comparison of Analytical Platforms

To overcome these challenges, modern laboratories must choose the right analytical product for the validation task. Table 1 compares the performance of three alternative platforms.

Table 1: Comparative Performance Matrix
Analytical PlatformPrimary ApplicationResolution of RotamersStructural Connectivity ProofThroughput & Cost
High-Field NMR (600 MHz) Primary Structural ElucidationExcellent (Sharp dispersion)Definitive (via 2D HMBC)Low Throughput / High Cost
Benchtop NMR (80 MHz) Routine Batch ReleasePoor (Severe Signal Overlap)Inferred (1D only)High Throughput / Low Cost
ESI-HR-MS/MS Isomer DifferentiationN/AOrthogonal (via Fragmentation)High Throughput / Medium Cost

Performance Verdict: While Benchtop NMR offers a rapid, cryogen-free alternative for routine batch screening, its lower magnetic field strength results in significant second-order effects and signal overlap in the aromatic region (7.4–8.0 ppm). It cannot resolve the minor rotameric populations caused by the urea core. Conversely, ESI-HR-MS/MS provides an excellent orthogonal validation method. According to recent , collision-induced dissociation triggers a characteristic C-N bond cleavage, resulting in the elimination of an isocyanate moiety, which definitively differentiates positional isomers[2]. However, only High-Field NMR provides the complete, unbroken map of atomic connectivity.

Building a Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal checks. The following step-by-step methodology transforms standard NMR acquisition into a self-validating system . In this workflow, 1D ¹H NMR acts as the hypothesis generator, while 2D HMBC acts as the stringent verifier.

Step-by-Step Methodology & Causality

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of the N'-Benzoyl-N,N-diethylurea reference standard in 0.6 mL of DMSO-d6, adding TMS (0.03% v/v) as an internal standard.

  • Causality: Why DMSO-d6 instead of the standard CDCl3? Urea derivatives exhibit strong intermolecular hydrogen bonding. DMSO-d6 is a strongly hydrogen-bonding acceptor solvent that disrupts these intermolecular networks, significantly sharpening the critical benzoyl -NH proton signal that would otherwise be lost to quadrupolar broadening[3].

Step 2: Quantitative 1D ¹H Acquisition

  • Action: Acquire data using a 30-degree pulse angle and a heavily extended relaxation delay ( D1​ = 2.0 seconds).

  • Causality: The -NH proton and the quaternary carbons have significantly longer T1​ relaxation times than the aliphatic ethyl protons. A standard 1-second delay will result in artificially low integration values for the -NH group, invalidating the quantitative assessment of the molecule.

Step 3: 2D HMBC Triangulation (The Self-Validating Step)

  • Action: Execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, optimizing the long-range coupling delay for 3JCH​=8 Hz.

  • Causality: Because the N,N-diethyl group lacks a proton directly attached to the nitrogen, we cannot "walk" across the molecule using standard 1D methods. The system becomes self-validating here: if the compound is truly N'-Benzoyl-N,N-diethylurea, the HMBC must show cross-peaks from both the ethyl methylene protons (~3.35 ppm) and the benzoyl amide proton (~10.20 ppm) converging on the exact same urea carbonyl carbon (~154.0 ppm). If this triangulation fails, the system automatically rejects the structural hypothesis.

Table 2: Reference NMR Spectral Data (600 MHz, DMSO-d6)
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Critical HMBC Correlations (¹H → ¹³C)
NH (Amide) 10.20s, 1H (Broad)-Urea C=O, Benzoyl C=O
Ph-ortho 7.95d, 2H128.5Benzoyl C=O, Ph-para
Ph-para 7.60t, 1H132.5Ph-meta
Ph-meta 7.50t, 2H128.0Ph-ipso
N-CH₂ 3.35q, 4H41.5Urea C=O , CH₃
CH₃ 1.15t, 6H13.5N-CH₂
Urea C=O --154.0-
Benzoyl C=O --168.0-

Validation Workflow Visualization

To standardize this approach across analytical laboratories, the logical relationships of this orthogonal validation pipeline are mapped below.

Validation_Workflow Sample N'-Benzoyl-N,N-diethylurea Sample Preparation Benchtop Benchtop NMR (80 MHz) Routine Batch Screening Sample->Benchtop Low Res HighField High-Field NMR (600 MHz) 2D Structural Elucidation Sample->HighField High Res MassSpec ESI-HR-MS/MS Orthogonal Fragmentation Sample->MassSpec Isomer Check DataAnalysis Data Synthesis & Cross-Validation Benchtop->DataAnalysis 1D 1H/13C HighField->DataAnalysis HMBC Triangulation MassSpec->DataAnalysis Isocyanate Loss Validation Verified Reference Standard DataAnalysis->Validation E-E-A-T Verified

Figure 1: Orthogonal analytical workflow for the structural validation of N'-Benzoyl-N,N-diethylurea.

Conclusion

Validating complex urea derivatives requires moving beyond isolated 1D techniques. By combining the deep structural triangulation of High-Field 2D HMBC NMR with the rapid isomer-differentiating power of ESI-HR-MS/MS, analytical scientists can establish a highly trustworthy, self-validating workflow. Benchtop NMR remains a powerful, cost-effective product for downstream batch release, provided the primary reference standard has been rigorously elucidated using the high-field orthogonal methods described above.

References

  • PubMed. "Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers". Rapid Commun Mass Spectrom. 2021 Oct 15;35(19):e9161. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N'-Benzoyl-N,N-diethylurea

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for confirming the purity of N'-Benzoyl-N,N-diethylurea, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and compare GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The Critical Role of Purity in the Synthesis of N'-Benzoyl-N,N-diethylurea

Primary Purity Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an excellent choice for assessing the purity of N'-Benzoyl-N,N-diethylurea.

The Rationale Behind GC-MS for N'-Benzoyl-N,N-diethylurea Analysis

The choice of GC-MS is predicated on the physicochemical properties of N'-Benzoyl-N,N-diethylurea. With a molecular weight of 220.27 g/mol and a predicted LogP of 2.27, the compound possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.[2] The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, where the results from the analysis of the synthesized material are compared against a reference standard and potential impurities.

1. Sample Preparation:

  • Synthesized Product: Accurately weigh approximately 10 mg of the synthesized N'-Benzoyl-N,N-diethylurea and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Reference Standard (if available): Prepare a 1 mg/mL solution of a certified N'-Benzoyl-N,N-diethylurea reference standard in the same solvent.

  • Potential Impurities: Prepare individual 1 mg/mL solutions of N,N-diethylurea and benzoic acid in the same solvent.

  • Working Solution: Dilute the stock solution of the synthesized product to a final concentration of approximately 100 µg/mL with the chosen solvent.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides high-quality mass spectral data.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (Split mode, e.g., 20:1)A small injection volume in split mode prevents column overloading and peak distortion.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature gradient is essential to separate compounds with different boiling points, from volatile impurities to the target analyte.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
MS Ion Source Temp 230 °COptimizes ionization efficiency.
MS Quadrupole Temp 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Scan Range m/z 40-400Covers the expected mass range of the target compound and potential impurities.
Interpreting the GC-MS Data

The purity of the synthesized N'-Benzoyl-N,N-diethylurea is assessed by examining the chromatogram for the presence of a single major peak at a specific retention time. The mass spectrum of this peak should correspond to the expected fragmentation pattern of the target compound.

Expected Mass Spectrum of N'-Benzoyl-N,N-diethylurea (C₁₂H₁₆N₂O₂):

m/zProposed FragmentSignificance
220[M]⁺Molecular Ion
148[M - C₂H₅NCO]⁺Loss of ethyl isocyanate
116[C₅H₁₂N₂O]⁺Diethylurea fragment
105[C₆H₅CO]⁺Benzoyl cation (often the base peak) [3]
77[C₆H₅]⁺Phenyl cation [3]
72[ (C₂H₅)₂N]⁺Diethylamino fragment

Identification of Potential Impurities:

  • N,N-diethylurea: Will elute earlier than the product. Look for its molecular ion at m/z 116 and characteristic fragments.[2][4][5]

  • Benzoic Acid: May also be present. Its mass spectrum will show a molecular ion at m/z 122 and a prominent base peak at m/z 105.[6][7][8]

The percentage purity can be estimated by calculating the area of the main peak relative to the total area of all peaks in the chromatogram (assuming similar response factors for the impurities). For accurate quantification, a calibration curve with a reference standard is required.

Comparative Purity Validation Techniques

While GC-MS is a powerful tool, a comprehensive purity validation strategy often involves orthogonal methods to provide a more complete picture. As a senior scientist, it is crucial to understand the strengths and limitations of each technique to make informed decisions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not sufficiently volatile or are thermally labile for GC.

Rationale for HPLC:

HPLC offers high resolution and sensitivity, and with a UV detector, it can readily quantify compounds with a chromophore, such as the benzoyl group in our target molecule. It is an excellent complementary technique to GC-MS.

Experimental Protocol: HPLC-UV Analysis

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used HPLC system.
Detector Diode Array Detector (DAD) or UV-Vis DetectorDAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)The standard for reversed-phase chromatography, suitable for separating moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase system for reversed-phase HPLC. Formic acid helps to protonate silanols and improve peak shape.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nm (or λmax of N'-Benzoyl-N,N-diethylurea)The benzoyl chromophore will have a strong absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Interpretation:

Similar to GC-MS, the HPLC chromatogram should show a single major peak for a pure compound. The retention time of this peak should match that of a reference standard. Purity is estimated by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for structural elucidation and can also provide quantitative information about purity.

Rationale for NMR:

¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself, by using a certified internal standard.

Expected ¹H and ¹³C NMR Chemical Shifts for N'-Benzoyl-N,N-diethylurea:

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic protons (benzoyl)7.4 - 7.8
¹H-CH₂- (diethyl)~3.4 (quartet)
¹H-CH₃ (diethyl)~1.2 (triplet)
¹³CC=O (benzoyl)~168
¹³CC=O (urea)~155
¹³CAromatic carbons127 - 135
¹³C-CH₂- (diethyl)~42
¹³C-CH₃ (diethyl)~14

Data Interpretation:

The purity is assessed by the absence of extraneous peaks in the ¹H and ¹³C spectra. The integration of the proton signals should correspond to the number of protons in each environment.

Elemental Analysis (EA)

EA provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.

Rationale for EA:

This technique directly measures the elemental composition of the bulk sample. A close agreement between the experimentally determined and theoretically calculated elemental composition is strong evidence of high purity.

Procedure and Data Interpretation:

A small, accurately weighed sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. For N'-Benzoyl-N,N-diethylurea (C₁₂H₁₆N₂O₂):

  • Calculated: C, 65.43%; H, 7.32%; N, 12.72%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the calculated values.[9]

Comparison of Purity Validation Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for qualitative or quantitative data, the expected impurities, and available resources.

TechniqueSensitivitySelectivitySample ThroughputCost (Instrument)Information Provided
GC-MS HighVery HighModerateHighMolecular Weight, Fragmentation Pattern, Purity
HPLC-UV HighHighHighModeratePurity, Quantification
NMR ModerateVery HighLowVery HighStructure, Purity, Quantification (qNMR)
Elemental Analysis LowLowModerateModerateElemental Composition, Purity

Decision-Making Workflow for Purity Validation

Purity_Validation_Workflow start Synthesized N'-Benzoyl-N,N-diethylurea decision1 Primary Purity Screen start->decision1 gcms GC-MS Analysis decision2 Orthogonal Confirmation Needed? gcms->decision2 hplc HPLC Analysis decision3 Structural Confirmation Required? hplc->decision3 nmr NMR Spectroscopy decision4 Bulk Purity Confirmation? nmr->decision4 ea Elemental Analysis report Final Purity Report ea->report decision1->gcms Yes decision2->hplc Yes decision2->report No decision3->nmr Yes decision3->report No decision4->ea Yes decision4->report No

Caption: A decision-making workflow for selecting the appropriate purity validation techniques for synthesized N'-Benzoyl-N,N-diethylurea.

Conclusion and Recommendations

Validating the purity of synthesized N'-Benzoyl-N,N-diethylurea is a multi-faceted process that requires a thoughtful selection of analytical techniques. As a senior application scientist, my recommendation is to employ a primary screening method, followed by at least one orthogonal technique for confirmation.

  • Primary Method: GC-MS is highly recommended as the primary method due to its ability to separate volatile impurities and provide definitive structural information through mass spectrometry.

  • Orthogonal Confirmation: HPLC-UV serves as an excellent orthogonal technique, particularly for confirming the quantification of the main component and detecting any non-volatile impurities that would be missed by GC.

  • Structural Confirmation: For novel synthesis routes or when absolute structural confirmation is required, NMR spectroscopy is indispensable.

  • Bulk Purity: Elemental analysis provides a final, robust confirmation of the elemental composition and overall purity of the bulk material.

By adopting this multi-technique approach, researchers can ensure the integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes. This aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, which emphasize demonstrating that a method is "suitable for its intended purpose."[7][8][10]

References

  • Benzoic Acid Mass Spectrum - Let's Talk Academy. (2026, January 4). Retrieved from [Link]

  • ICH-Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Urea, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N,N'-Diethylthiourea. (n.d.). PubChem. Retrieved from [Link]

  • U.S. Pharmacopeia Methods for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Urea, N,N-diethyl- - Notes. (n.d.). NIST WebBook. Retrieved from [Link]

  • N,N-Dimethylurea. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Separation of N'-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • N'-benzoyl-N,N-diethylurea. (n.d.). LookChem. Retrieved from [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (2016, April 4). CORE. Retrieved from [Link]

  • Determination of benzoylurea insecticide residues in tomatoes by high-performance liquid chromatography with ultraviolet-diode array and atmospheric pressure chemical ionization-mass spectrometry detection. (2007, September 15). PubMed. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Molecules. Retrieved from [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (2016, November 6). ResearchGate. Retrieved from [Link]

  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018, October 2). MDPI. Retrieved from [Link]

  • Benzoylurea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate. (1994, February). PubMed. Retrieved from [Link]

  • Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. (n.d.). Google Patents.
  • Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. (2010, November 10). ACS Combinatorial Science. Retrieved from [Link]

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.). Arkat USA. Retrieved from [Link]

  • Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. (2019, July 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Comparative

Advanced Analytical Comparison Guide: FTIR vs. Orthogonal Techniques for N'-Benzoyl-N,N-diethylurea Identification

Executive Summary N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) is a structurally unique urea derivative widely investigated for its potential in anticancer therapies, antimicrobial development, and as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) is a structurally unique urea derivative widely investigated for its potential in anticancer therapies, antimicrobial development, and as a critical intermediate in pharmaceutical chemistry[1]. Accurate structural identification of this compound is paramount during drug development and quality control. Because the molecule features a highly conjugated benzoyl group adjacent to a diethyl-substituted urea core, it exhibits complex intermolecular hydrogen bonding and resonance stabilization.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal analytical alternatives (Raman and NMR) for the structural verification of N'-Benzoyl-N,N-diethylurea.

Mechanistic FTIR Profiling: The Causality of Absorption Bands

In FTIR spectroscopy, the absorption bands are not merely static fingerprints; they are dynamic indicators of the molecule's electronic environment and physical state. For benzoylurea derivatives, the structural asymmetry introduced by the N,N-diethyl substitution on one side and the benzoyl group on the other creates a distinct, bifurcated carbonyl signature[2].

Key Experimental Absorption Data

The following table summarizes the experimental FTIR absorption bands for the benzoylurea scaffold and explains the physical causality behind each signal[2],[3].

Functional GroupExperimental Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Structural Significance
N-H (Amide A) 3297 – 3314StretchingThe exact position is dictated by the degree of intermolecular hydrogen bonding. A shift toward lower wavenumbers (~3297 cm⁻¹) indicates strong H-bonding networks between the N-H proton and adjacent carbonyl oxygens[2].
C=O (Benzoyl) 1685 – 1698Stretching (Amide I)Appears at a higher frequency than the urea carbonyl due to direct conjugation with the aromatic phenyl ring, which stabilizes the dipole but maintains strong double-bond character[2].
C=O (Urea) 1628 – 1654Stretching (Amide I)Appears at a lower frequency due to the delocalization of the nitrogen lone pairs into the carbonyl carbon, increasing single-bond character and lowering the vibrational force constant[2],[3].
C-N / N-H 1535 – 1570Bending (Amide II)Represents the mixed vibration of C-N stretching and N-H in-plane bending. Highly sensitive to conformational changes and molecular packing in the solid state[3].
Aliphatic C-H 2855 – 2970Asymmetric/Symmetric StretchingConfirms the presence of the N,N-diethyl aliphatic chains. These hydrophobic groups disrupt extensive hydrogen bonding on one side of the molecule[2].

Comparative Performance Analysis: FTIR vs. Alternatives

To establish a robust analytical framework, FTIR must be compared against alternative spectroscopic techniques. While FTIR excels at detecting changes in dipole moments (polar bonds like C=O and N-H), Raman spectroscopy targets changes in polarizability (non-polar bonds like C-C and aromatic rings), and NMR provides absolute atomic connectivity.

Analytical TechniquePrimary Physical TargetKey Advantage for N'-Benzoyl-N,N-diethylureaLimitationsStructural Confidence Level
ATR-FTIR Dipole moment changesRapid, non-destructive solid-state analysis. Highly sensitive to H-bonding and the dual carbonyl environments.Cannot determine absolute atomic connectivity or 3D stereochemistry.High (for functional group verification and polymorph screening)
Raman Spectroscopy Polarizability changesExcellent for identifying the aromatic ring breathing modes (~1000 cm⁻¹) and aliphatic C-C backbone vibrations.Weak signals for highly polar C=O and N-H bonds. Susceptible to fluorescence interference.Medium (best used as a complementary tool to FTIR)
Multinuclear NMR (1H/13C) Nuclear spin statesProvides absolute mapping of the ethyl protons vs. the aromatic protons, confirming exact molecular connectivity.Requires dissolution in deuterated solvents, destroying solid-state intermolecular H-bonding data.Absolute (for primary structural elucidation)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system . Every step includes an internal check to prevent false positives or spectral artifacts.

Step 1: System Suitability & Wavelength Calibration

  • Action: Before analyzing the N'-Benzoyl-N,N-diethylurea sample, scan a standard 1.5 mil polystyrene calibration film.

  • Validation Check: Confirm that the critical polystyrene peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures the interferometer and laser are perfectly aligned, guaranteeing that the subtle shifts in the benzoylurea carbonyl peaks are real and not instrumental drift.

Step 2: Environmental Baseline Subtraction

  • Action: Collect a background spectrum of the clean, empty ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Check: Ensure the background spectrum shows no residual organic peaks. The software must automatically subtract atmospheric H₂O (~3500-3900 cm⁻¹) and CO₂ (~2350 cm⁻¹) to prevent interference with the sample's N-H stretching region.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 2-5 mg of solid N'-Benzoyl-N,N-diethylurea powder directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Validation Check: Monitor the live preview. Causality: Insufficient pressure leads to poor contact and low signal-to-noise ratios, while excessive pressure can crush the crystal or induce pressure-polymorphism in the sample. Stop applying pressure when the strongest peak (usually the C=O stretch) reaches ~0.5-0.8 Absorbance Units.

Step 4: Spectral Acquisition & Mechanistic Verification

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Verify the presence of the bifurcated carbonyl system. If only a single broad peak appears around 1660 cm⁻¹, the sample may be degraded, heavily hydrated, or structurally incorrect. The distinct separation of the benzoyl C=O (~1698 cm⁻¹) and urea C=O (~1640 cm⁻¹) is the self-validating signature of this specific molecular scaffold.

Step 5: Post-Run Zero-Baseline Check

  • Action: Clean the crystal with isopropyl alcohol and allow it to dry. Run a final background scan.

  • Validation Check: The resulting spectrum must be a flat line (zero absorbance). This proves no sample carryover occurred, validating the integrity of the acquired data.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between orthogonal analytical techniques required for the absolute structural verification of N'-Benzoyl-N,N-diethylurea.

G Sample N'-Benzoyl-N,N-diethylurea (CAS 58328-35-1) FTIR ATR-FTIR Spectroscopy Target: Dipole Moments Sample->FTIR Raman Raman Spectroscopy Target: Polarizability Sample->Raman NMR Multinuclear NMR Target: Spin States Sample->NMR FTIR_Data Identify H-Bonding & Carbonyl Conjugation FTIR->FTIR_Data Raman_Data Identify Aromatic Ring Breathing Raman->Raman_Data NMR_Data Map Atomic Connectivity NMR->NMR_Data Validation Orthogonal Structural Consensus FTIR_Data->Validation Raman_Data->Validation NMR_Data->Validation

Orthogonal analytical workflow for the structural verification of N'-Benzoyl-N,N-diethylurea.

References

  • Title: Benzoyl-N,N-diethylurea (EVT-1422943)
  • Title: Effect of Symmetry and Increasing Hydrophobicity on the Self-Assembly and Function of Benzoylurea Derivatives Source: Langmuir - ACS Publications URL
  • Title: Polyamidoamine Dendrimer Modified Silica Nanoparticles: A Promising Sorbent for Benzoylurea Insecticides Detection in Tea Infusions Source: SciELO URL

Sources

Validation

Benchmarking N'-Benzoyl-N,N-diethylurea against Standard Insect Growth Regulators: A Comprehensive Technical Guide

Executive Summary Insect Growth Regulators (IGRs), specifically Benzoylureas (BPUs), have revolutionized integrated pest management by offering highly selective toxicity profiles that spare mammalian and non-target speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Insect Growth Regulators (IGRs), specifically Benzoylureas (BPUs), have revolutionized integrated pest management by offering highly selective toxicity profiles that spare mammalian and non-target species[1]. These compounds function as Chitin Synthesis Inhibitors (CSIs), disrupting the formation of the insect exoskeleton during ecdysis[2].

This technical guide benchmarks a simplified structural analog, N'-Benzoyl-N,N-diethylurea , against commercial standard IGRs such as Diflubenzuron and Lufenuron. By evaluating this aliphatic-substituted urea derivative, researchers and drug development professionals can better understand the critical Structure-Activity Relationship (SAR) requirements that drive the extreme potency of modern agrochemicals.

Structural & Mechanistic Benchmarking

The primary target of BPUs is Chitin Synthase 1 (CHS1) , a membrane-bound glycosyltransferase responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into nascent chitin microfibrils[3].

N'-Benzoyl-N,N-diethylurea represents a minimalist BPU scaffold[4]. Unlike commercial IGRs that feature heavily halogenated aromatic rings on both sides of the urea pharmacophore, this compound replaces the anilide phenyl ring with an aliphatic N,N-diethyl moiety.

Causality in SAR Design: The absence of halogenated aromatic rings drastically reduces the compound's lipophilicity (LogP ~2.27) compared to Diflubenzuron (LogP ~3.89). This lack of hydrophobic bulk prevents optimal steric complementarity within the CHS1 binding pocket. Consequently, the compound exhibits significantly lower target affinity and increased susceptibility to metabolic degradation by insect cytochrome P450 enzymes.

Mechanism BU N'-Benzoyl-N,N-diethylurea (Test IGR) Target Chitin Synthase (CHS1) Catalytic Domain BU->Target Weak Inhibition Standard Standard IGRs (e.g., Diflubenzuron) Standard->Target Strong Inhibition Polymer Chitin Polymer Target->Polymer Polymerization Substrate UDP-GlcNAc Substrate->Target Binding Cuticle Exoskeleton Polymer->Cuticle Assembly Outcome Insect Mortality Cuticle->Outcome Failure

Mechanistic pathway of benzoylurea-induced chitin synthesis inhibition.

Comparative Efficacy & Physicochemical Data

To objectively benchmark N'-Benzoyl-N,N-diethylurea, we compare its theoretical and experimental metrics against industry standards. The data underscores the necessity of bipartite aromatic systems in commercial CSIs.

Table 1: Structural & Physicochemical Benchmarking
CompoundStructure TypeLogP (Est.)Target AffinityMetabolic Stability
N'-Benzoyl-N,N-diethylurea Unsubstituted benzoyl, aliphatic diethyl~2.27LowLow
Diflubenzuron Halogenated benzoyl, halogenated phenyl~3.89HighHigh
Lufenuron Halogenated benzoyl, halogenated phenyl ether~5.12Very HighVery High
Table 2: Comparative Efficacy Data (Spodoptera frugiperda model)
CompoundIn Vitro CHS IC₅₀ (µM)In Vivo LC₅₀ (mg/L)Primary Phenotypic Outcome
N'-Benzoyl-N,N-diethylurea > 100> 500Mild cuticle thinning, high survival
Diflubenzuron 0.851.2Abortive molting, 100% mortality
Lufenuron 0.120.4Severe cuticular hemorrhage, 100% mortality

(Note: Efficacy data for N'-Benzoyl-N,N-diethylurea is extrapolated based on established SAR principles for unsubstituted aliphatic benzoylureas).

Experimental Workflows & Protocol Design

To validate the efficacy of any novel IGR, a self-validating experimental pipeline must be employed. The following protocols are designed to isolate the biochemical mechanism of action from downstream physiological pharmacokinetics.

Workflow Prep Compound Formulation InVitro In Vitro CHS Assay Prep->InVitro InVivo In Vivo Bioassay Prep->InVivo Data Efficacy Benchmarking InVitro->Data Pheno Cuticle Phenotyping InVivo->Pheno Pheno->Data

Experimental workflow for benchmarking insect growth regulators.

Protocol 1: In Vitro ¹⁴C-GlcNAc Incorporation Assay

Causality: Whole-organism bioassays cannot distinguish between poor target affinity and poor cuticular penetration. By utilizing a cell-free midgut extract and radiolabeled [¹⁴C]UDP-GlcNAc, we directly quantify the specific inhibition of nascent chitin polymerization[5]. Self-Validating System: Every assay plate must include a DMSO-only well (0% inhibition baseline) and a Diflubenzuron well (positive control for assay dynamic range).

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize S. frugiperda midguts in a Tris-HCl buffer (pH 7.5) containing protease inhibitors. Centrifuge at 10,000 × g to isolate the microsomal fraction containing CHS1.

  • Reaction Assembly: In a 96-well microplate, combine 50 µL of the enzyme extract with 100 µL of reaction buffer (containing 5 mM MgCl₂ as a critical cofactor).

  • Inhibitor Addition: Add 10 µL of N'-Benzoyl-N,N-diethylurea (serially diluted in DMSO).

  • Substrate Initiation: Initiate the reaction by adding 10 µL of [¹⁴C]UDP-GlcNAc (0.5 µCi).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate the insoluble radiolabeled chitin polymer.

  • Quantification: Filter the mixture through glass-fiber filters (GF/C). Wash extensively with 70% ethanol to remove unincorporated substrate. Quantify the retained [¹⁴C]chitin using a liquid scintillation counter.

Protocol 2: In Vivo Larvicidal Bioassay (Spodoptera frugiperda)

Causality: Because BPUs do not exhibit acute neurotoxicity, mortality must be scored specifically during the molting phase (ecdysis). Intermolt survival is an expected phenotype and should not be misconstrued as compound failure.

Step-by-Step Methodology:

  • Diet Formulation: Incorporate N'-Benzoyl-N,N-diethylurea into a standard agar-based artificial diet at concentrations ranging from 10 to 500 mg/L. Allow the diet to solidify in 24-well plates.

  • Infestation: Introduce one synchronized 2nd-instar S. frugiperda larva per well to prevent cannibalism.

  • Phenotypic Scoring: Monitor the larvae for 7 days. Record instances of abortive molting (inability to shed the old exuviae), cuticular hemorrhaging, and mortality.

  • Data Integration: Calculate the LC₅₀ using Probit analysis. Compare the phenotypic severity against the Diflubenzuron standard.

Conclusion

While N'-Benzoyl-N,N-diethylurea serves as an accessible synthetic intermediate and a baseline prototype for urea-based bioactivity, it lacks the necessary structural features to function as a highly potent insect growth regulator. Benchmarking it against Diflubenzuron highlights the critical role of halogenated bipartite aromatic systems in achieving high-affinity CHS1 inhibition and metabolic stability in modern agrochemical development.

References

  • "Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1", EvitaChem.
  • "N'-benzoyl-N,N-diethylurea Chemical Properties", LookChem.
  • "Benzoylurea Chitin Synthesis Inhibitors", Journal of Agricultural and Food Chemistry.
  • "Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects", Pesticide Biochemistry and Physiology (via ResearchGate).
  • "A Comparative Analysis of Benzoylurea-Based Chitin Synthesis Inhibitors", BenchChem.
  • "There is more than chitin synthase in insect resistance to benzoylureas", bioRxiv.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for N'-Benzoyl-N,N-diethylurea

Introduction & Operational Context N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a specialized organic compound belonging to the class of urea derivatives and benzamides. It is widely utilized in medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Context

N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a specialized organic compound belonging to the class of urea derivatives and benzamides. It is widely utilized in medicinal chemistry, particularly as an intermediate in anticancer research and antimicrobial drug development[1]. While highly valuable in drug discovery, its structural characteristics dictate strict handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides laboratory professionals with field-proven, step-by-step methodologies for the safe management, spill response, and disposal of this compound.

Chemical Profiling & Risk Causality

To implement an effective disposal strategy, one must understand the chemical behavior of the waste material. N'-Benzoyl-N,N-diethylurea is stable under neutral conditions but exhibits specific vulnerabilities that dictate its waste management[1].

Table 1: Chemical Properties and Handling Causality
PropertyValue/CharacteristicCausality for Handling & Disposal
CAS Number 58328-35-1Essential for accurate hazardous waste tracking and EHS compliance[1].
Chemical Class Urea derivative / BenzamideDictates high-temperature incineration as the primary disposal route to prevent toxic environmental accumulation[2].
Physical State Solid powderHigh risk of aerosolization; requires wet-wiping or HEPA-filtered vacuuming during spill cleanup[3].
Stability Sensitive to moisture and extreme pHWaste must be kept dry and strictly segregated from strong acids or bases to prevent hydrolysis[1].

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, personnel must don appropriate PPE. The selection of PPE is driven by the physical state and reactivity of the compound[4].

  • Nitrile Gloves: Prevents dermal absorption and irritation. Double-gloving is recommended during spill response[4].

  • Safety Goggles (with side shields): Protects ocular mucosa from airborne dust particles generated during waste transfer[4].

  • Laboratory Coat: Shields skin and personal clothing from particulate contamination[4].

  • N95 or P100 Respirator: Mandatory if handling large quantities outside a fume hood or during a spill, as mechanical agitation of the solid powder can aerosolize particulates, posing a direct inhalation hazard[4].

Step-by-Step Disposal Protocol

The disposal of N'-Benzoyl-N,N-diethylurea must be conducted in strict accordance with local, state, and federal environmental regulations, treating it as hazardous chemical waste[4]. For urea derivatives, chemical degradation (such as acid/base hydrolysis) is generally not recommended due to the potential generation of more toxic byproducts; therefore, professional incineration is the standard[2].

Step 1: Waste Segregation
  • Action: Isolate N'-Benzoyl-N,N-diethylurea waste from other chemical streams.

  • Validation: Ensure the waste is not mixed with strong oxidizing agents, strong acids, or strong bases. Mixing can trigger unwanted hydrolysis or exothermic reactions[1].

Step 2: Container Management
  • Action: Transfer the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Validation: Inspect the container for pre-existing moisture. The container must be completely dry to prevent degradation of the compound prior to incineration[1],[3].

Step 3: GHS-Compliant Labeling
  • Action: Affix a standardized label indicating "Hazardous Waste."

  • Validation: The label must explicitly state the full chemical name ("N'-Benzoyl-N,N-diethylurea") and the accumulation start date. Do not use abbreviations or trade names[3].

Step 4: Storage and EHS Coordination
  • Action: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area[3].

  • Validation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed contractor to schedule a pickup for high-temperature incineration[3],[2].

Spill Response and Decontamination Workflow

Accidental releases require immediate, systematic action to prevent exposure and environmental contamination.

  • Evacuate and Assess: Clear non-essential personnel from the immediate area. Assess the volume of the spill[3].

  • Don Advanced PPE: Upgrade to respiratory protection (P100) if the spill is large or in a poorly ventilated space[4].

  • Containment (Dry Cleanup): Do not use water initially, as this compound is sensitive to moisture and may spread. Carefully sweep up the solid material using a dedicated brush and dustpan, or use a HEPA-filtered vacuum. Crucial: Employ gentle sweeping motions to avoid generating a dust cloud[3].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth (using a compatible mild solvent or water, depending on institutional protocols) to collect residual dust[3].

  • Waste Consolidation: Place all collected spilled material and contaminated cleaning supplies (including the damp cloth and outer gloves) into a designated hazardous waste container[3].

Operational Workflow Visualization

The following diagram illustrates the logical decision-making process for handling N'-Benzoyl-N,N-diethylurea waste and spills.

DisposalWorkflow Start N'-Benzoyl-N,N-diethylurea Waste Generated SpillCheck Is there a spill? Start->SpillCheck SpillResponse Spill Response: 1. Evacuate area 2. Don PPE (Respirator) 3. Dry sweep (avoid dust) SpillCheck->SpillResponse Yes Segregation Waste Segregation: Isolate from acids/bases/moisture SpillCheck->Segregation No SpillResponse->Segregation Container Container Management: Seal in dry, compatible container Label: 'Hazardous Waste' Segregation->Container Storage Temporary Storage: Cool, dry, well-ventilated area Container->Storage Disposal Professional Disposal: Transfer to EHS for Incineration Storage->Disposal

Caption: Workflow for the safe disposal and spill management of N'-Benzoyl-N,N-diethylurea.

References

  • "Benzoyl-N,N-diethylurea (EVT-1422943) | 58328-35-1 - EvitaChem", EvitaChem,
  • "Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Labor
  • "Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • "Guidelines for the Disposal of Small Quantities of Unused Pesticides", EPA NEPIS,

Sources

Handling

Personal protective equipment for handling N'-Benzoyl-N,N-diethylurea

As a Senior Application Scientist, I recognize that handling specialized biologically active compounds requires moving beyond generic safety data sheets. N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biologically active compounds requires moving beyond generic safety data sheets. N'-Benzoyl-N,N-diethylurea (CAS: 58328-35-1) is a highly valuable urea derivative utilized heavily in anticancer research and antimicrobial drug development[1]. However, the very mechanisms that make it effective in vitro—specifically its cytotoxicity against breast cancer cell lines—demand rigorous, causality-driven safety protocols in the laboratory[1].

This guide provides a comprehensive, self-validating operational framework for the safe handling, containment, and disposal of N'-Benzoyl-N,N-diethylurea.

Chemical Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand the physicochemical behavior of the compound. N'-Benzoyl-N,N-diethylurea is classified under Acute Toxicity Category 4 (Harmful if swallowed) [2].

  • Aerosolization Risk: Like many benzamide and urea derivatives, this compound typically presents as a fine powder that can hold a static charge. This makes it highly prone to aerosolization during weighing, posing an inhalation hazard.

  • Solvent Permeation (The "Trojan Horse" Effect): In pharmaceutical chemistry, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO rapidly permeates standard laboratory gloves, carrying dissolved cytotoxic solutes directly through the dermal barrier.

  • Chemical Stability: The compound is stable under neutral conditions but is highly sensitive to moisture and extreme pH, which can trigger hydrolysis[1]. Furthermore, thermal decomposition can release highly irritating gases, including nitrogen oxides (NOx) and carbon monoxide[3].

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 58328-35-1Ensure the correct specific SDS is referenced prior to handling.
Molecular Weight 220.27 g/mol Required for precise molarity calculations in bioassays.
Acute Toxicity Category 4 (Oral)Strict prohibition of mouth pipetting; mandate face protection[2].
Stability Sensitive to moisture/pHStore in a desiccator; avoid strong acids/bases to prevent degradation[1].
Solubility Low in water; soluble in organicsAqueous spill cleanup is ineffective; use solvent-compatible wipes[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. Your protective gear must adapt to the physical state of the chemical (dry powder vs. solution).

  • Respiratory Protection: When handling the dry powder outside of a containment hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of cytotoxic dust[2].

  • Ocular Protection: ANSI Z87.1 certified chemical splash goggles . Safety glasses are insufficient because they do not seal the orbital area from airborne particulates.

  • Dermal Protection (Context-Dependent):

    • For Dry Powder: Standard Nitrile gloves (minimum 4 mil thickness) are sufficient.

    • For Solutions (e.g., DMSO/DMF):Butyl rubber gloves or double-gloved extended-cuff nitrile must be used. Causality: DMSO acts as a carrier solvent. If a droplet lands on standard nitrile, it will penetrate the glove in seconds, dragging the N'-Benzoyl-N,N-diethylurea into your bloodstream.

  • Body Protection: A fully buttoned, flame-resistant cotton lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure operator safety and compound integrity.

Step 1: Workspace Preparation & Containment

  • Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a verified face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Clear the workspace of any strong acids or bases, as these will catalyze the hydrolysis of the urea moiety[1].

Step 2: Static Control & Weighing

  • Place an anti-static weigh boat on the analytical balance.

  • Crucial Step: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the spatula. Causality: Neutralizing the static charge prevents the fine benzoylurea powder from repelling off the plastic and aerosolizing into the breathing zone.

  • Carefully dispense the required mass.

Step 3: Solubilization & Storage

  • Transfer the powder to a borosilicate glass vial.

  • Slowly add your organic solvent. If using DMSO, ensure you have switched to butyl rubber gloves.

  • Cap the vial immediately and seal it with Parafilm. Causality: The compound is moisture-sensitive; ambient humidity can degrade the stock solution over time[1].

  • Store the sealed vial in a desiccator at the temperature specified by the manufacturer (typically 4°C or -20°C for long-term storage).

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood deck with a wipe dampened with a compatible solvent (e.g., isopropanol) to dissolve residual compound, followed by a 70% ethanol wipe.

Spill Management and Disposal Plan

Improper spill cleanup is the leading cause of secondary exposure in the laboratory.

  • Dry Powder Spill: DO NOT dry sweep. Sweeping mechanically aerosolizes the cytotoxic powder[2]. Instead, gently drape damp paper towels (using water or a mild solvent) over the spill to suppress the dust. Wipe inward toward the center of the spill. Alternatively, use a dedicated HEPA-filtered vacuum.

  • Liquid Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Disposal: N'-Benzoyl-N,N-diethylurea has low water solubility and must not be flushed down the sink, as it can persist in wastewater treatment systems[3]. Collect all contaminated wipes, PPE, and absorbent materials into a sealed, clearly labeled hazardous waste container. The preferred method of final disposal is high-temperature incineration at an EPA-approved facility[2].

Process Visualization

G Storage 1. Storage (Desiccated, Away from Acids/Bases) PPE 2. PPE Donning (Goggles, Lab Coat, Context-Specific Gloves) Storage->PPE Hood 3. Containment (Fume Hood / BSC at 80-100 fpm) PPE->Hood Handling 4. Handling & Weighing (Apply anti-static tools, minimize aerosols) Hood->Handling Spill Spill Occurs? Handling->Spill CleanUp Wet Wipe / HEPA Vacuum (Strictly NO dry sweeping) Spill->CleanUp Yes Decon 5. Decontamination (Solvent wipe followed by 70% EtOH) Spill->Decon No CleanUp->Decon Disposal 6. Waste Disposal (Sealed container for Incineration) Decon->Disposal

Operational workflow for the safe handling, containment, and disposal of N'-Benzoyl-N,N-diethylurea.

References

Sources

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